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Foundational

An In-depth Technical Guide to the Structural Analysis of Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride by NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural elucidation of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, a vital chiral building block in modern drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, a vital chiral building block in modern drug discovery and development.[][2][3] Moving beyond a simple recitation of data, this document details the strategic application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will explore the causality behind experimental design, from solvent selection to the deployment of advanced pulse sequences like COSY, HSQC, and HMBC. The narrative is designed to equip researchers, scientists, and drug development professionals with the expertise to not only replicate this analysis but also to apply these principles to other complex heterocyclic systems.

Introduction: The Significance of the Analyte and Analytical Approach

Methyl 4-hydroxypyrrolidine-2-carboxylate is a proline derivative whose stereoisomers serve as key intermediates in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological and metabolic disorders.[][2] Its hydrochloride salt form enhances stability and solubility, making it a common subject of analysis. The precise determination of its three-dimensional structure, including the connectivity and stereochemistry of the pyrrolidine ring, is paramount for its application in asymmetric synthesis.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical tool for the unambiguous structural determination of organic molecules in solution.[4] Through a suite of experiments, NMR provides a detailed map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This guide will demonstrate how a synergistic application of 1D and 2D NMR experiments can deliver a complete and confident structural assignment.

Foundational NMR Principles for Molecular Interrogation

A robust structural analysis hinges on the strategic integration of several NMR experiments, each providing a unique piece of the molecular puzzle.

  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. It yields four key pieces of information:

    • Chemical Shift (δ): Indicates the electronic environment of each proton, revealing adjacent functional groups.

    • Integration: Provides the relative ratio of protons contributing to a specific signal.[5]

    • Multiplicity (Splitting): Describes the number of adjacent protons through J-coupling, helping to establish proton-proton proximity.[5]

    • Coupling Constants (J): The magnitude of the splitting provides geometric information, such as dihedral angles.

  • ¹³C NMR (Carbon NMR): This experiment maps the carbon backbone of the molecule. In its proton-decoupled form, each unique carbon atom typically appears as a single line, simplifying the spectrum. The chemical shift reveals the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).

  • 2D Correlation Spectroscopy: Two-dimensional NMR techniques are indispensable for piecing together the full structure by revealing correlations between nuclei.

    • COSY (Correlation Spectroscopy): A homonuclear experiment that maps ¹H-¹H J-coupling correlations. It is the primary tool for identifying spin systems and tracing proton connectivity through bonds, typically over two to three bonds.[6][7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][10] This provides an unambiguous C-H assignment. Edited HSQC can further differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH, ³J_CH).[9][11] HMBC is critical for connecting disparate spin systems across quaternary carbons or heteroatoms and for confirming the assignment of carbonyl groups and other non-protonated carbons.[11][12]

Experimental Design and Protocol

The quality and interpretability of NMR data are directly dependent on meticulous experimental design.

Materials and Sample Preparation
  • Analyte: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS No. for trans-(2S,4R) isomer: 40216-83-9)[13]

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Deuterated Solvents: Deuterium oxide (D₂O) and Dimethyl sulfoxide-d₆ (DMSO-d₆)

Rationale for Solvent Selection

The choice of solvent is a critical experimental decision. The analyte contains three labile protons (N-H, O-H, and the proton from HCl, which protonates the amine nitrogen to form -NH₂⁺-). The behavior of these protons in the NMR experiment is highly solvent-dependent.[5][14]

  • Deuterium Oxide (D₂O): In D₂O, the acidic N-H and O-H protons will rapidly exchange with the deuterium atoms of the solvent. This causes their signals to disappear from the ¹H NMR spectrum.[5][14] This phenomenon is a powerful diagnostic tool for identifying exchangeable protons.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange.[14] This often allows the N-H and O-H protons to be observed as distinct, sometimes broad, signals, which can even exhibit coupling to neighboring protons.[15] For a comprehensive analysis, acquiring spectra in both solvents is recommended.

Experimental Workflow: A Step-by-Step Protocol
  • Sample Dissolution: Accurately weigh approximately 5-10 mg of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and dissolve it in ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in the NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Sequentially acquire the following spectra:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • Edited HSQC or DEPT-135

    • ¹H-¹H COSY

    • ¹H-¹³C HMBC

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis a Weigh Analyte (5-10 mg) b Dissolve in Deuterated Solvent a->b c Homogenize b->c d Lock & Shim c->d e 1D ¹H NMR d->e f 1D ¹³C NMR e->f g 2D COSY f->g h 2D HSQC g->h i 2D HMBC h->i j Process Spectra i->j k Assign Resonances j->k l Elucidate Structure k->l

Caption: Experimental workflow for NMR structural analysis.

Spectral Interpretation and Structural Elucidation

The following is a predictive guide to interpreting the NMR spectra of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, based on established chemical shift principles and data from related pyrrolidine structures.[16][17]

Molecular Structure and Atom Numbering

Caption: Structure of Methyl 4-hydroxypyrrolidine-2-carboxylate.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are summarized in the table below. Note that the pyrrolidine ring protons (H3 and H5) are diastereotopic and will appear as distinct signals.

Atom No.PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)Carbon Type (from HSQC/DEPT)
1-N⁺H₂-~9.0-10.0Broad s--
2H-2~4.4-4.6dd~60-62CH
3H-3a, H-3b~2.2-2.5m~38-40CH₂
4H-4~4.5-4.7m~70-72CH
5H-5a, H-5b~3.3-3.6m~54-56CH₂
6---~170-172C (Quaternary)
7-----
8-OH~5.5-6.0Broad s or d--
9-OCH₃~3.7-3.8s~52-54CH₃
Step-by-Step Analysis
  • ¹H NMR Spectrum:

    • Methyl Ester (H9): Identify a sharp singlet integrating to 3H around 3.7-3.8 ppm.

    • Ring Protons (H2, H3, H4, H5): The region from ~2.2 to ~4.7 ppm will contain a series of complex multiplets corresponding to the seven protons on the pyrrolidine ring.

    • Labile Protons (NH₂⁺, OH): In DMSO-d₆, look for broad signals at lower field (~9.0-10.0 ppm for NH₂⁺ and ~5.5-6.0 ppm for OH).[14][18] A D₂O exchange experiment will confirm their assignment by causing these peaks to disappear.

  • ¹³C NMR and HSQC Analysis:

    • The ¹³C spectrum will show six distinct signals.

    • The HSQC spectrum directly links the proton signals to their attached carbons, confirming the assignments in the table above. The CH and CH₃ groups will show as positive signals (e.g., red), while the CH₂ groups will appear as negative signals (e.g., blue) in an edited HSQC.[9] This confirms C3 and C5 are methylenes, and C2, C4, and C9 are methines/methyls.

  • COSY Analysis:

    • The COSY spectrum reveals the connectivity of the ring protons. Expect to see cross-peaks connecting:

      • H2 ↔ H3a/H3b

      • H3a/H3b ↔ H4

      • H4 ↔ H5a/H5b

      • H5a/H5b ↔ NH₂⁺ (potentially, if exchange is slow enough)

    • This allows for the complete tracing of the pyrrolidine spin system.

  • HMBC Analysis: Connecting the Framework

    • The HMBC spectrum provides the final, unambiguous connections. The key correlations to look for are:

      • Ester Confirmation: A strong correlation from the methyl protons (H9, ~3.7 ppm) to the ester carbonyl carbon (C6, ~171 ppm). This confirms the methyl ester functionality.

      • Ring Connectivity:

        • From H2 (~4.5 ppm) to C3, C5, and importantly, the carbonyl C6.

        • From the methyl protons H9 (~3.7 ppm) to C6.

        • From the H5 protons (~3.4 ppm) to C4 and C3.

    • These long-range correlations bridge the entire molecule, leaving no ambiguity in the final structure.[11][12]

G C6 C6 (C=O) C2 C2 C3 C3 C4 C4 C5 C5 C9 C9 (CH₃) H2 H2 H2->C6 H2->C3 H2->C5 H5 H5 H5->C4 H9 H9 H9->C6

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is systematically achieved through the logical application of a suite of NMR experiments. The 1D ¹H and ¹³C spectra provide the initial inventory of nuclei, while 2D COSY, HSQC, and HMBC experiments work in concert to piece together the molecular framework. The COSY spectrum defines the proton-proton network of the pyrrolidine ring, the HSQC spectrum assigns each proton to its carbon, and the HMBC spectrum provides the crucial long-range correlations that connect all functional groups. This self-validating system of cross-checks ensures a high degree of confidence in the final structural assignment, underscoring the power of modern NMR spectroscopy in chemical and pharmaceutical research.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. (2023).
  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. (2007).
  • H NMR Spectroscopy. University of Regensburg.
  • 1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes. Wiley Online Library. (2007).
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. (2019).
  • H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate.
  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Taylor & Francis Online. (2025).
  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. (2009).
  • CAS 1499-56-5 (Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate). BOC Sciences.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. SpringerLink.
  • H-15 N HMBC correlations in compounds 8c and 12b. ResearchGate.
  • Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. J&K Scientific LLC.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • 19: HMBC. Chemistry LibreTexts. (2024).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. (2021).
  • Methyl (2r,4r)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. PubChemLite.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD.
  • 1 H, COSY, and HSQC NMR data of compound 4a. ResearchGate.
  • (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Santa Cruz Biotechnology.
  • 2 results for Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Avantor.
  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Synquest Labs.
  • Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. Oakwood Chemical.
  • Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... ResearchGate.
  • (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid. BLDpharm.
  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate. Sigma-Aldrich.
  • 1H NMR Spectrum of Compound 4a. The Royal Society of Chemistry.
  • 2D NMR A correlation map between two NMR parameters. University of Arizona.
  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. BLDpharm.
  • 13-C NMR Chemical Shift Table. University of California, Los Angeles.
  • Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Apollo Scientific.
  • (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem.
  • Pseudocyclic Form of 4-Hydroxypyrrolidine-2-carboxanilide Podands with Trioxyethylene Chain: Modeling, Conformational Search, and NMR Analysis. PubMed. (2021).
  • 복잡하고 다양한 NMR의 종류, 간략하게 알아보기 (COSY, NOESY, DEPT, HSQC, HMBC). Chemiolin. (2021).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • How to Process COSY and HSQC Spectra on MestreNova. YouTube. (2021).
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. (2021).
  • N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum. ChemicalBook.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable chiral building block in medicinal chemistry and drug discovery. As a derivative of hydroxyproline, an essential component of collagen, its scaffold is frequently incorporated into novel therapeutic agents. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, can enhance aqueous solubility and offer specific stereochemical conformations that are critical for molecular recognition and biological activity.[1][2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, focusing on its molecular weight and detailed solubility profile. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and application in synthetic and pharmaceutical research. We will delve into the theoretical principles governing its solubility and provide robust, field-proven experimental protocols for its accurate determination.

Core Physicochemical Properties

A precise understanding of the molecule's weight and structure is the foundation for all subsequent experimental and theoretical work.

Molecular Structure and Formula

Methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral molecule, existing in several stereoisomeric forms, such as (2R,4R), (2S,4R), (2R,4S), and (2S,4S). While the stereochemistry is critical for its biological function and interaction with other chiral molecules, the molecular formula and weight of the hydrochloride salt remain consistent across these isomers.

  • Molecular Formula: C₆H₁₁NO₃·HCl[3]

  • Structure: The molecule consists of a pyrrolidine ring substituted with a hydroxyl group at the 4-position and a methyl ester group at the 2-position. As a hydrochloride salt, the nitrogen atom of the pyrrolidine ring is protonated, forming a secondary ammonium cation with a chloride counter-ion.

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, including solution preparation and reaction chemistry.

Compound FormMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride C₆H₁₂ClNO₃181.62
Methyl 4-hydroxypyrrolidine-2-carboxylate (Free Base) C₆H₁₁NO₃145.16
Table 1: Molecular properties of the hydrochloride salt and its corresponding free base.[3][4][5][6][7]

Solubility Profile: Theoretical Framework and Predictions

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a guiding tenet for predicting solubility behavior.[8]

Influence of Molecular Structure

The solubility of Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is governed by the interplay of its polar functional groups.

  • High Polarity: The presence of the charged secondary ammonium group (-NH₂⁺-) and the chloride counter-ion makes the molecule a highly polar salt.[9] This is the dominant feature driving its solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl (-OH) group and the protonated amine can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. These interactions significantly contribute to its affinity for protic solvents like water and alcohols.

  • Pyrrolidine Ring: The pyrrolidine motif itself can contribute to enhanced aqueous solubility compared to more aromatic systems, a feature often leveraged in drug design.[1][10]

Predicted Solubility in Common Solvents

Based on its highly polar, salt-like nature, the following solubility profile can be predicted.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh These solvents are highly polar and can effectively solvate the ammonium cation and chloride anion through strong ion-dipole interactions and hydrogen bonding.[9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to High These solvents have high dielectric constants and can dissolve polar compounds, though they are less effective at solvating anions compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble The large polarity mismatch prevents effective solvation of the ionic compound.[9]
Chlorinated Dichloromethane (DCM), ChloroformLow to Insoluble While moderately polar, these solvents are generally poor at dissolving salts. Solubility may be challenging for reactions in these media.[9]
Table 2: Predicted solubility of Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in various solvent classes.
Effect of pH on Aqueous Solubility

The solubility of this compound in aqueous media is highly dependent on pH.

  • Acidic to Neutral pH: In acidic and near-neutral solutions, the amine group remains protonated (R₂NH₂⁺), and the compound exists as the highly soluble hydrochloride salt.

  • Basic pH: As the pH increases into the basic range, the ammonium cation is deprotonated to the neutral free amine (R₂NH). This free base is significantly less polar and, consequently, exhibits much lower aqueous solubility. This property can be exploited for extraction purposes; converting the salt to the free base allows for its dissolution in less polar organic solvents like ethyl acetate or DCM.[9]

Potential Limiting Factors: The Common Ion Effect

For hydrochloride salts, solubility can be suppressed in solutions that already contain a high concentration of chloride ions, such as in certain biological buffers or gastric fluids.[11][12] This phenomenon, known as the common ion effect, shifts the dissolution equilibrium towards the solid, undissolved state and should be a consideration in formulation development.[11][12]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate data. Two primary methodologies are presented here: a rapid qualitative classification and a rigorous quantitative measurement.

Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's solubility in a range of solvents, which can guide solvent selection for synthesis and analysis.[13][14] The procedure involves observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.

  • Preparation: Dispense 25 mg of Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride into a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a different test solvent (e.g., Water, 5% HCl, 5% NaHCO₃, Diethyl Ether) in portions.

  • Agitation: After each addition, shake the test tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the tube for any undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

  • Confirmation (for basic/acidic solutions): For a sample that dissolves in an acidic or basic solution, neutralize the solution to see if the original compound precipitates, confirming that dissolution was due to a salt formation reaction.[14]

G start Start with Compound water Test in Water start->water ether Test in Diethyl Ether water->ether Soluble hcl Test in 5% HCl water->hcl Insoluble end_class Assign Solubility Class ether->end_class Soluble (Low MW Polar) naoh Test in 5% NaOH hcl->naoh Insoluble hcl->end_class Soluble (Organic Base) naoh->end_class Soluble (Organic Acid)

Caption: A simplified workflow for qualitative solubility classification.

Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

  • Excess Solid: Using an excess of the solid ensures that the final solution is genuinely saturated.

  • Prolonged Agitation: Agitation for an extended period (24-72 hours) is crucial to overcome kinetic barriers and allow the system to reach true thermodynamic equilibrium.[8]

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible and accurate results.[15][16]

  • Filtration: Using a chemically inert filter (e.g., PTFE) is necessary to separate the undissolved solid without the filter itself absorbing the solute from the saturated solution.[8]

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique for determining the precise concentration of the dissolved compound in the filtrate.[8]

  • Preparation: Add an excess amount of Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride to a known volume of the desired solvent in a sealed glass vial.

  • Equilibration: Place the vial in an incubator shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for 24-72 hours.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be required.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes all undissolved micro-particles.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these, along with a standard calibration curve, using a validated HPLC method to determine the concentration of the solute.

  • Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep 1. Add Excess Solid to Solvent equil 2. Agitate (24-72h) at Constant Temp. prep->equil sep 3. Centrifuge & Filter Supernatant equil->sep quant 4. Analyze Filtrate by HPLC sep->quant result Equilibrium Solubility (mg/mL or mol/L) quant->result

Caption: Workflow for the quantitative shake-flask solubility determination.

Summary and Practical Recommendations

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a highly polar molecule with a molecular weight of 181.62 g/mol .

  • High Solubility: It is expected to be highly soluble in polar protic solvents like water and methanol.

  • Low Solubility: It will exhibit poor solubility in nonpolar and weakly polar organic solvents.

  • pH-Dependent: Its aqueous solubility is maximal in acidic to neutral conditions and will decrease significantly in basic media.

  • Practical Advice for Researchers:

    • For preparing aqueous stock solutions, use deionized water or a buffer with a pH below 7.

    • For reactions requiring non-polar aprotic solvents (e.g., DCM, THF), it is highly recommended to first convert the hydrochloride salt to its free base form by neutralization with a suitable base to achieve adequate solubility.[9]

    • When working with buffered systems containing chloride, be mindful of the potential for reduced solubility due to the common ion effect.

This guide provides the foundational knowledge and methodologies for successfully working with Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. A thorough understanding of its solubility is the first step toward its effective application in groundbreaking research.

References

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | CAS No : 481704-21-6. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl (2r,4r)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Hameed, G. S. (2024, January 23). Solubility and distribution. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

Foundational

The Keystones of Targeted Degradation: Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride in Biological Pathway Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug discovery, methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly referred to as trans-4-hydroxy-L-proline methyl ester hydrochloride, CAS: 114676-59-4 or related stereoisomers) has emerged as an indispensable chiral synthon. While not a naturally occurring biological metabolite itself, this compound is the foundational building block for synthesizing ligands that hijack the Ubiquitin-Proteasome System (UPS) [1].

By mimicking the post-translational hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), derivatives of this compound recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This whitepaper details the structural biology, pathway modulation mechanics, and self-validating synthetic protocols for utilizing this molecule in modern drug development.

Structural Biology & Stereochemical Causality

The biological utility of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is entirely dictated by its stereochemistry and ring conformation. The native substrate of VHL is a HIF-1 α peptide containing a specific hydroxylated proline residue.

The "Lock-and-Key" Binding Mechanics

When incorporated into a VHL ligand (such as VH032 or VH298), the cis-4-hydroxyproline scaffold adopts a highly specific C4-exo pucker conformation. This conformation is thermodynamically stabilized by the C4-hydroxyl group, which is strictly required for biological activity [2].

Upon entering the VHL binding pocket:

  • Bidentate Hydrogen Bonding: The C4-hydroxyl group forms critical, bidentate hydrogen bonds with the side chains of Ser111 and His115 on the VHL protein [1].

  • Backbone Interactions: The pyrrolidine backbone amide establishes hydrogen bonds with His110 and the phenolic hydroxyl of Tyr98 [2].

  • Hydrophobic Shielding: The methyl ester moiety (once hydrolyzed and coupled to a right-hand side (RHS) aromatic cap) directs the ligand into a hydrophobic groove formed by Phe76, Tyr98, and Ile109 [2].

Without the precise stereocontrol provided by the starting hydrochloride salt—which prevents premature cyclization and maintains enantiomeric purity—these atomic-level interactions would fail, rendering the resulting PROTACs (Proteolysis Targeting Chimeras) biologically inert.

Modulating the Ubiquitin-Proteasome System (UPS)

The primary biological pathway modulated by derivatives of this compound is the UPS. In a healthy cell, VHL acts as a tumor suppressor that senses oxygen by binding to hydroxylated HIF-1 α and tagging it for degradation.

PROTACs synthesized from methyl 4-hydroxypyrrolidine-2-carboxylate hijack this pathway. By linking the hydroxyproline core to a target-binding warhead, the PROTAC forces an artificial proximity between VHL and a disease-causing protein (e.g., BRD4 in prostate cancer) [3]. This proximity induces poly-ubiquitination of the target, leading to its destruction by the 26S proteasome.

UPS_Pathway Target Target Protein (e.g., BRD4) PROTAC PROTAC (Hydroxyproline Core) Target->PROTAC Binds Ubiquitin Poly-Ubiquitination PROTAC->Ubiquitin Proximity Induced VHL VHL E3 Ligase VHL->PROTAC Binds Proteasome 26S Proteasome Ubiquitin->Proteasome Targets Degradation Peptide Fragments Proteasome->Degradation Cleaves

Fig 1: PROTAC-mediated Targeted Protein Degradation via VHL E3 Ligase recruitment.

Quantitative Data: VHL Binding Affinities

Modifications to the pyrrolidine core or its adjacent functional groups drastically alter binding affinity to the VHL ligase. The table below summarizes the dissociation constants ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ ) of various ligands synthesized using the methyl 4-hydroxypyrrolidine-2-carboxylate scaffold [2][4].

Ligand / DerivativeCore ModificationVHL Binding Affinity ( Kd​ / IC50​ )Biological Impact
HIF-1 α Peptide Native Substrate ∼1.5μM Baseline endogenous degradation
VH032 Optimized RHS/LHS 185nM Standard PROTAC anchor
VH298 Cyano-substituted LHS 90nM Highly potent HIF-1 α stabilizer
(3R,4S)-F-Hyp 3-Fluoro substitution ∼3.0μM Alters ring pucker; weaker binding but high cell permeability
Compound 2 (Methylated) (S)-methyl at benzylic position 149nM Improved PROTAC degradation potency

Experimental Methodology: Synthesis of a VHL Ligand Precursor

To ensure trustworthiness and reproducibility, the following is a self-validating, step-by-step protocol for the N-acylation (Left-Hand Side coupling) of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Causality of Reagents:

  • HATU: Chosen over EDC/HOBt because it facilitates rapid amide bond formation with sterically hindered amino acids (like tert-leucine) while suppressing racemization.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base required to neutralize the HCl salt of the pyrrolidine, freeing the secondary amine for nucleophilic attack.

  • DMF: A polar aprotic solvent that fully solubilizes the peptide coupling intermediates.

Protocol: LHS Coupling (Amidation)
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (e.g., 5.4 mmol, 0.98 g) of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and 1.0 equivalent of the LHS building block (e.g., Boc-L-tert-leucine, 1.25 g) in 10 mL of anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3.5 equivalents of DIPEA (18.9 mmol, 2.43 g). Self-Validation Check: The solution should become homogeneous as the HCl salt is neutralized.

  • Activation: Add 1.05 equivalents of HATU (5.7 mmol, 2.15 g) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 18 hours. Monitor via TLC (stain with Ninhydrin; the disappearance of the free amine spot indicates completion).

  • Workup: Quench the reaction with 30 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (4 x 15 mL).

  • Purification: Wash the combined organic layers with 5% citric acid (to remove unreacted base), saturated NaHCO3​ (to remove acidic byproducts), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Synthesis_Workflow Start Methyl 4-hydroxypyrrolidine- 2-carboxylate HCl Step1 N-Acylation (LHS Coupling) HATU, DIPEA, DMF Start->Step1 Step2 Ester Hydrolysis LiOH, THF/H2O Step1->Step2 Step3 Amidation (RHS Coupling) Target Warhead Attachment Step2->Step3 Product Functional PROTAC or VHL Inhibitor Step3->Product

Fig 2: Standard synthetic workflow for incorporating the pyrrolidine core into VHL ligands.

Alternative Biological Pathway Modulations

While TPD is its most prominent application, the chiral constraints of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride make it highly valuable in other therapeutic areas:

  • Granzyme B Inhibition (Apoptosis Pathway): Granzyme B is a pro-apoptotic serine protease. The pyrrolidine core is used to synthesize selective inhibitors that block Granzyme B's active site, preventing the perforin-dependent internalization and subsequent induction of apoptosis in target cells.

  • PD-L1 Inhibition (Immune Checkpoint Pathway): Derivatives of this compound have been utilized to synthesize small-molecule PD-L1 inhibitors. By binding to PD-L1, these compounds prevent its interaction with PD-1 on T-cells, thereby restoring T-cell-mediated anti-tumor immunity.

References

  • Title: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer Source: Proceedings of the National Academy of Sciences (PNAS / PMC) URL: [Link]

  • Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase Source: Journal of the American Chemical Society (JACS / CORE) URL: [Link]

Exploratory

The Solid-State Architecture of a Chiral Synthon: A Crystallographic Guide to a 4-Hydroxypyrrolidine-2-Carboxylate Analogue

Abstract Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a pivotal chiral building block in contemporary drug discovery, prized for its stereochemically rich scaffold that enables precise three-dimensional exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a pivotal chiral building block in contemporary drug discovery, prized for its stereochemically rich scaffold that enables precise three-dimensional exploration of pharmacophore space. A profound understanding of its solid-state conformation and intermolecular interactions is paramount for its effective utilization in the design of novel therapeutics. Although a definitive crystal structure for this specific hydrochloride salt is not publicly available, this technical guide provides an in-depth analysis of a closely related and structurally illuminating analogue: (2S,4R)-4-hydroxyproline(4-nitrobenzoate) . By examining the crystallographic data of this analogue, we can derive field-proven insights into the conformational preferences and non-covalent interactions that govern the architecture of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural nuances of 4-hydroxypyrrolidine derivatives.

Introduction: The Significance of the 4-Hydroxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its non-planar, puckered nature provides an ideal framework for presenting substituents in well-defined three-dimensional orientations, which is critical for optimizing interactions with biological targets. The introduction of a hydroxyl group at the 4-position, as seen in methyl 4-hydroxypyrrolidine-2-carboxylate, adds a crucial hydrogen bonding donor and acceptor, further enhancing its utility as a chiral synthon in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.

While spectroscopic and computational methods provide valuable information about molecular structure, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This guide will delve into the crystallographic analysis of (2S,4R)-4-hydroxyproline(4-nitrobenzoate), a derivative that offers profound insights into the stereoelectronic effects and conformational biases inherent to the 4-hydroxypyrrolidine core.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of enantiomerically pure 4-hydroxypyrrolidine derivatives often starts from commercially available precursors, such as Boc-(2S,4R)-4-hydroxyproline.

Representative Synthesis of a 4-Hydroxypyrrolidine Derivative

The synthesis of the analogue (2S,4R)-4-hydroxyproline(4-nitrobenzoate) can be achieved in a straightforward two-step process from commercially available starting materials.[1]

  • Esterification: The hydroxyl group of Boc-(2S,4R)-4-hydroxyproline methyl ester is esterified using a Mitsunobu reaction with p-nitrobenzoic acid. This reaction proceeds with an inversion of stereochemistry at the C4 position.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the free amino acid, which is then amenable to crystallization.

Growing Single Crystals for X-ray Diffraction

Obtaining crystals suitable for SCXRD is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.5 mm in size, free from cracks and twinning.[2] For amino acid derivatives, slow evaporation from a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For polar molecules like amino acid derivatives, common choices include water, ethanol, methanol, or mixtures thereof.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at a slightly elevated temperature to ensure complete dissolution and create a supersaturated solution upon cooling.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: A Definitive Look at the Solid State

SCXRD is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

experimental_workflow

Step-by-Step Methodology for SCXRD

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to protect it from the low temperatures used during data collection.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument generates a beam of monochromatic X-rays (e.g., from a Mo or Cu source) that is directed at the crystal. The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector.[4] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure. This is often accomplished using direct methods or Patterson methods, with modern software like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process, often performed with software like SHELXL, yields the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[5]

In-depth Structural Analysis of (2S,4R)-4-hydroxyproline(4-nitrobenzoate)

The crystal structure of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) has been determined and the crystallographic data deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 986367.[5]

Crystallographic Data

The key crystallographic parameters for (2S,4R)-4-hydroxyproline(4-nitrobenzoate) are summarized in the table below.

ParameterValue
CCDC Deposition No.986367
Empirical FormulaC12H12N2O6
Formula Weight280.24
Temperature123(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21
Unit Cell Dimensionsa = 10.323(3) Å, α = 90°b = 5.8641(14) Å, β = 98.414(6)°c = 20.213(5) Å, γ = 90°
Volume1210.0(5) ų
Z4
Density (calculated)1.539 Mg/m³
Molecular Conformation and Stereoelectronic Effects

The crystal structure of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) reveals an exo ring pucker for the pyrrolidine ring.[6] This conformation places the bulky nitrobenzoate group in a pseudoaxial position on the envelope of the pyrrolidine ring. This orientation is significant as it is anti-periplanar to the Cβ–H and Cδ–H bonds, which allows for favorable σC–H → σ*C–O hyperconjugative interactions.[6] These stereoelectronic effects play a crucial role in stabilizing this particular conformation.

molecular_conformation

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of (2S,4R)-4-hydroxyproline(4-nitrobenzoate), hydrogen bonding involving the carboxylic acid and the nitro group, as well as π-π stacking interactions between the aromatic rings, are expected to be the primary forces directing the crystal packing. A detailed analysis of the full crystal structure would reveal the precise nature and geometry of these interactions, which are fundamental to understanding the material's physical properties.

Implications for Drug Development

The structural insights gleaned from the crystallographic analysis of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) have direct implications for the use of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in drug design.

  • Conformational Rigidity: The defined exo pucker of the pyrrolidine ring suggests a degree of conformational rigidity. This is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target protein.

  • Vectorial Presentation of Substituents: The pseudoaxial orientation of the 4-substituent and the defined stereochemistry at the 2-position provide precise vectors for the placement of functional groups to engage with specific pockets or residues in a binding site.

  • Hydrogen Bonding Potential: The hydroxyl group (or a derivative thereof) at the 4-position is a key interaction point. Understanding its preferred orientation is crucial for designing molecules that can form optimal hydrogen bonds with their biological targets.

By using the hydrochloride salt of the methyl ester, medicinal chemists can leverage the free amine for further synthetic modifications while the ester and hydroxyl groups provide additional points for diversification or interaction with a target.

Conclusion

While the definitive crystal structure of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride remains to be reported, a detailed examination of its close analogue, (2S,4R)-4-hydroxyproline(4-nitrobenzoate), provides invaluable insights into the solid-state properties of this important class of chiral synthons. The analysis underscores the power of single-crystal X-ray diffraction in revealing the subtle interplay of stereoelectronic effects and intermolecular forces that dictate molecular conformation and crystal packing. For researchers in drug development, this structural understanding is a critical component in the rational design of new therapeutic agents that harness the unique three-dimensional features of the 4-hydroxypyrrolidine scaffold.

References

  • Horne, W. S., Zondlo, N. J., & Yap, G. P. (2014). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. The Journal of Organic Chemistry, 79(9), 4174–4179. [Link]

  • Iovine, M., Ho, J., Zondlo, N. J., & Yap, G. P. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(12), 5919–5923. [Link]

  • Horne, W. S., Zondlo, N. J., & Yap, G. P. (2014). (2S,4R)-4-hydroxyproline(4-nitrobenzoate): strong induction of stereoelectronic effects via a readily synthesized proline derivative. Crystallographic observation of a correlation between torsion angle and bond length in a hyperconjugative interaction. Journal of Organic Chemistry, 79(9), 4174-4179. [Link]

  • Horne, W. S., Zondlo, N. J., & Yap, G. P. (2014). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. PMC. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(23), 3369-3372. [Link]

  • Wang, H., et al. (2023). Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in water. Nature Chemistry, 15(10), 1416-1423. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Sawyer, D. T., Heineman, W. R., & Beebe, J. M. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Iovine, M., Ho, J., Zondlo, N. J., & Yap, G. P. (2014). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

Sources

Foundational

Thermodynamic properties of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-hydroxypyrrolidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a pivotal chiral building block in modern drug discovery, valued for its role in synthesizing complex therapeutic agents. As a derivative of the naturally occurring amino acid hydroxyproline, its stereochemistry and functional groups make it a versatile scaffold. A thorough understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for robust process development, stable formulation design, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the core thermodynamic characteristics of this compound, focusing on the causality behind experimental choices and providing field-proven methodologies for their accurate determination.

Introduction: Why Thermodynamics Matter

The journey of a drug molecule from a laboratory curiosity to a clinical reality is paved with physical chemistry. For a key intermediate like methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, its thermodynamic properties govern its behavior at every stage. Will it remain stable under storage? How will it crystallize out of solution? What is the energy required to melt it? These are not trivial questions. The answers dictate the efficiency of purification, the choice of formulation excipients, the prediction of shelf-life, and ultimately, the safety and consistency of the final drug product. As a hydrochloride salt, the compound's properties are significantly influenced by the ionic character, which generally enhances aqueous solubility and alters the crystal lattice energy compared to its freebase form. This guide will dissect these properties, providing both the data and the scientific rationale behind its measurement.

Fundamental Physicochemical Characteristics

Before delving into complex thermodynamic analyses, establishing the baseline physicochemical properties is essential. These values are the foundation upon which further understanding is built. The most commonly utilized stereoisomer in synthesis is the (2S,4R) form, also known as trans-4-Hydroxy-L-proline methyl ester hydrochloride.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₃SynQuest Labs[1]
Molecular Weight 181.62 g/mol SynQuest Labs[1]
CAS Number 40216-83-9 ((2S,4R) isomer)SynQuest Labs[1]
Melting Point 166-168 °CSynQuest Labs[1]
Boiling Point 282.3 °CSynQuest Labs[1]
Flash Point 124.5 °CSynQuest Labs[1]

Note: The non-hydrochloride form of the (2S,4R) isomer has a reported melting point of 160-164 °C, indicating that the salt formation contributes to a more stable crystal lattice, requiring more energy to disrupt.[2]

Core Thermal Analysis: A Methodological Approach

Characterizing the thermodynamic properties of a pharmaceutical solid is a multi-step, logical process. We do not simply measure; we interrogate the material to build a complete profile of its behavior under thermal stress.

Prerequisite Analysis: Thermal Stability via Thermogravimetric Analysis (TGA)

Expertise & Rationale: Before any melting or heat flow studies are conducted, we must first establish the compound's thermal stability. Thermogravimetric Analysis (TGA) is the definitive technique for this purpose. Its function is to measure changes in mass as a function of temperature. The primary goal is to identify the temperature at which the compound begins to decompose. This is a critical self-validating step: if we were to heat the sample in a Differential Scanning Calorimeter (DSC) through its decomposition temperature, the resulting data would be a confusing and misleading overlap of melting and decomposition energies. TGA provides a clear upper temperature limit for all subsequent thermal experiments.

Experimental Protocol: TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation Start Weigh 5-10 mg of Sample Pan Place in TGA Pan Start->Pan Load Load into Instrument Pan->Load Program Heat at 10°C/min under N2 Purge Load->Program Plot Plot % Weight Loss vs. Temperature Program->Plot Result Identify Onset of Decomposition (Td) Plot->Result

TGA Experimental Workflow.
Phase Transitions and Purity: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: With the stability limit established by TGA, we can now confidently probe the phase transitions using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline compound like this, the most important event is the melting endotherm—the absorption of energy as the crystal lattice breaks down into a liquid. The temperature at which this occurs is the melting point, a key indicator of purity. Furthermore, the total energy absorbed, the enthalpy of fusion (ΔHfus), is a fundamental thermodynamic constant for the substance. It provides a quantitative measure of the energy stored in the crystal lattice. Polymorphism, the existence of multiple crystal forms, can also be detected by DSC as different forms will have distinct melting points and enthalpies of fusion.[3]

Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion

  • Instrument: Calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing prior to decomposition.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Purge the cell with inert gas (Nitrogen) at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature to 200 °C (a safe margin below the decomposition temperature found by TGA) at a controlled rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature and the peak temperature of the melt.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

DSC_Workflow cluster_output Data Analysis Sample Weigh 2-5 mg Sample in Hermetic Pan DSC Place Sample & Reference in DSC Cell Sample->DSC Program Heat at 10°C/min to 200°C DSC->Program Plot Plot Heat Flow vs. Temperature Program->Plot Tm Determine Melting Point (Tm) (Onset/Peak) Plot->Tm Hf Integrate Peak Area for Enthalpy of Fusion (ΔHfus) Plot->Hf

DSC Workflow for Melting Point and Enthalpy.
Heat Capacity and Complex Transitions: Modulated DSC (MDSC)

Expertise & Rationale: Standard DSC is excellent for simple melts, but pharmaceutical compounds can exhibit more complex behavior, such as glass transitions of amorphous content, recrystallization events, or overlapping phenomena like dehydration followed by melting.[4] Modulated DSC (MDSC) is an advanced technique that superimposes a sinusoidal temperature oscillation over the traditional linear heating ramp. This allows the total heat flow to be separated into two components: the "Reversing" signal, which is related to heat capacity (Cp), and the "Non-Reversing" signal, which relates to kinetic events like crystallization or decomposition.

For methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, MDSC would be invaluable for:

  • Determining Heat Capacity (Cp): The Reversing signal directly provides a measure of the material's heat capacity, a critical parameter for heat transfer calculations in process scale-up.

  • Detecting Amorphous Content: If any amorphous (non-crystalline) material is present, it will exhibit a glass transition (Tg), which is a subtle, step-like change in the reversing heat capacity signal. This is a powerful tool for quality control.

  • Resolving Overlapping Events: If a process like dehydration occurs just before melting, MDSC can help separate the kinetic dehydration event (non-reversing) from the thermodynamic changes in heat capacity (reversing).[5]

Solution Thermodynamics: Solubility

Expertise & Rationale: For a compound intended for pharmaceutical use, its behavior in a solvent is paramount. As a hydrochloride salt, high aqueous solubility is anticipated, which is advantageous for many formulation types. Quantifying this solubility is essential for developing liquid dosage forms, for dissolution testing, and for designing crystallization processes. The classic "shake-flask" method remains the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.

  • Sampling & Analysis:

    • Allow the solid to settle or centrifuge the samples.

    • Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

    • Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result: The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.

The Role of Computational Chemistry

When experimental data is limited, or to gain deeper mechanistic insight, computational modeling is a powerful adjunct. Using methods like Density Functional Theory (DFT), it is possible to calculate thermodynamic properties from first principles. Studies on related pyrrolidine structures have successfully used these methods to determine the relative stability of different conformations and the thermodynamics of reactions.[6][7] For methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, computational models could predict its gas-phase enthalpy of formation, heat capacity, and explore the conformational landscape of the pyrrolidine ring, providing a theoretical foundation to complement experimental findings.

Conclusion

The thermodynamic properties of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride are not just a collection of data points; they form a cohesive narrative of the compound's physical behavior. Through a logical progression of analyses—from establishing thermal stability with TGA to quantifying phase transitions with DSC and assessing solution behavior—we can build the comprehensive understanding required for effective drug development. This guide has outlined the critical experimental methodologies, emphasizing the rationale behind each step to ensure that the data generated is not only accurate but also meaningful. This robust characterization is indispensable for transitioning this vital chiral building block from the laboratory to its ultimate application in life-saving therapeutics.

References

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link].

  • NIST. Pyrrolidine - Condensed phase thermochemistry data. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link].

  • Jiménez, A. et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available from: [Link].

  • NIST. 2-Pyrrolidinone, 1-methyl- - Phase change data. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link].

  • McCullough, J.P. et al. (1959). Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State. Journal of the American Chemical Society. Available from: [Link].

  • Jiménez, A. et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available from: [Link].

  • PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. Pyrrolidine. Available from: [Link].

  • Avantor. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Available from: [Link].

  • Oakwood Chemical. Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. Available from: [Link].

  • PubChemLite. Methyl (2r,4r)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Available from: [Link].

  • Current Medicinal Chemistry. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. Available from: [Link].

  • Mettler Toledo. Thermal analysis used for pharmaceutical screening – Part 1. Available from: [Link].

  • Biopharma Group. Application note DSC Analysis of formulations for freeze drying. Available from: [Link].

  • Chalmers University of Technology. Application of amorphous classification system and glass forming ability. Available from: [Link].

  • Pharmaffiliates. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Available from: [Link].

  • NextSDS. methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride in Targeted Protein Degradation and PROTAC Discovery

Executive Summary In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. At the structural heart of many von Hippel-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. At the structural heart of many von Hippel-Lindau (VHL)-recruiting PROTACs lies a highly specific chiral building block: (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 481704-21-6).

As a Senior Application Scientist, I have designed this technical guide to move beyond generic synthetic overviews. Here, we dissect the mechanistic causality behind the stereochemical requirements of this molecule, provide field-validated, self-contained protocols for VHL ligand assembly, and present the physicochemical rationale that dictates experimental choices in drug discovery workflows.

Mechanistic Grounding: The Stereochemical Mandate

The von Hippel-Lindau (VHL) E3 ubiquitin ligase naturally recognizes the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor. This protein-protein interaction is strictly dependent on the post-translational hydroxylation of Proline 564 in HIF-1α.

When designing small-molecule VHL ligands (such as VH032 and its derivatives), researchers utilize (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride to mimic this natural interaction [1].

  • The (4R)-Hydroxyl Group: This moiety is non-negotiable. It projects deeply into the VHL binding pocket to form a critical bidentate hydrogen-bonding network with the backbone amide of Ser111 and the imidazole side chain of His115 [1].

  • The (2S)-Carboxylate: The geometry of the C2 position directs the Right-Hand Side (RHS) of the PROTAC (typically a substituted benzylamine or thiazole) into a hydrophobic pocket formed by Tyr98, Phe76, and Ile109.

  • The Hydrochloride Salt: The free base of methyl pyrrolidine-2-carboxylate is prone to spontaneous intramolecular cyclization (forming diketopiperazines) upon storage. Utilizing the hydrochloride salt ensures long-term shelf stability and consistent stoichiometry during parallel library synthesis.

Logical Workflow of PROTAC Assembly

Synthetic_Workflow SM (2S,4R)-Methyl 4-hydroxypyrrolidine -2-carboxylate HCl LHS LHS Coupling (Boc-tert-leucine, HATU, DIPEA) SM->LHS Step 1 SAP Saponification (LiOH, aq. MeOH) LHS->SAP Step 2 RHS RHS Coupling (Thiazole-benzylamine, HATU, DIPEA) SAP->RHS Step 3 PROTAC PROTAC Assembly (Linker + Target Ligand) RHS->PROTAC Step 4

Figure 1: Step-by-step synthetic workflow for VHL-targeting PROTACs starting from the hydroxyproline core.

Mechanism PROTAC Heterobifunctional PROTAC (Contains (2S,4R)-Hyp Core) VHL VHL E3 Ligase Complex (Ser111 / His115 Pocket) PROTAC->VHL Recruits via Hyp POI Target Protein (POI) (e.g., BRD4, Tau, AR) PROTAC->POI Binds target TERNARY Ternary Complex Formation [POI : PROTAC : VHL] VHL->TERNARY POI->TERNARY UBIQ Polyubiquitination (Lys48 linkage) TERNARY->UBIQ E2 Ligase Action DEG 26S Proteasomal Degradation UBIQ->DEG Target Clearance

Figure 2: Logical relationship of PROTAC-mediated ternary complex formation and target degradation.

Validated Experimental Protocols

The following protocols represent a self-validating system for synthesizing the core VHL recruiting moiety. Every reagent choice is governed by strict chemical causality to prevent epimerization and maximize yield[3].

Protocol A: Left-Hand Side (LHS) Amide Coupling

Objective: Couple the N-terminus of the hydroxyproline core to a bulky aliphatic amino acid (e.g., Boc-L-tert-leucine) to form the LHS of the VHL ligand.

Reagents & Stoichiometry:

  • (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate HCl: 1.0 eq (e.g., 0.98 g, 5.4 mmol)

  • (S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoic acid: 1.0 eq (1.25 g, 5.4 mmol)

  • HATU: 1.05 eq (2.15 g, 5.7 mmol)

  • DIPEA: 3.5 eq (2.43 g, 18.9 mmol)

  • Anhydrous DMF: 10 mL

Step-by-Step Methodology:

  • Preparation: Suspend the (2S,4R)-hydroxyproline HCl salt and Boc-tert-leucine in anhydrous DMF (10 mL) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise.

    • Causality Check: 3.5 equivalents of DIPEA are strictly required. One equivalent neutralizes the HCl salt to liberate the free pyrrolidine amine, one equivalent neutralizes the acidic byproduct of the HATU coupling, and the excess maintains a basic environment to drive the reaction forward without degrading the Boc protecting group.

  • Activation: Add HATU in one portion.

    • Causality Check: HATU is chosen over standard carbodiimides (like EDC/HOBt) because the secondary amine of the pyrrolidine ring is highly sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid coupling and preventing the epimerization of the sensitive C2 stereocenter.

  • Reaction: Remove the ice bath and stir at ambient temperature for 18 hours. Monitor via TLC/LC-MS until the starting material is consumed.

  • Workup (Self-Validating Purification): Quench the reaction with water (30 mL) and extract with ethyl acetate (4 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous citric acid (removes unreacted DIPEA and basic impurities), saturated aqueous NaHCO3 (removes unreacted acid and acidic HATU byproducts), and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Saponification and RHS Coupling

Objective: Hydrolyze the methyl ester to a free carboxylic acid for subsequent coupling to the Right-Hand Side (RHS) anchor.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H2O. Add 1.5 eq of LiOH·H2O and stir at 0 °C for 2 hours.

    • Causality Check: LiOH is utilized instead of NaOH or KOH because it is a milder base. Aggressive saponification can cause base-catalyzed epimerization at the α-carbon (C2) of the pyrrolidine ring, which would destroy VHL binding affinity.

  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl at 0 °C, extract with EtOAc, and concentrate to yield the free acid.

  • RHS Coupling: Subject the resulting acid to a second HATU/DIPEA coupling (identical conditions to Protocol A) using the desired RHS amine (e.g., 4-(4-methylthiazol-5-yl)benzylamine).

Quantitative Data: The Impact of Stereochemistry

The absolute requirement for the (2S,4R) configuration cannot be overstated. Inverting the stereochemistry at the hydroxyproline core completely abolishes VHL affinity. This is utilized in drug discovery to create "negative control" PROTACs to prove that observed protein degradation is genuinely VHL-dependent [2].

Table 1: Structure-Activity Relationship (SAR) of Hydroxyproline Stereoisomers in PROTACs

CompoundE3 Ligase Ligand CoreTarget ProteinCellular Degradation (DC50)VHL Binding AffinityFunctional Role
ARV-771 (2S,4R)-HydroxyprolineBRD2/3/4< 5 nMHigh (Mimics HIF-1α)Active PROTAC Degrader
ARV-766 (2R,4S)-HydroxyprolineBRD2/3/4> 10,000 nM (Inactive)NoneNegative Control
VH032 (2S,4R)-HydroxyprolineN/A (Ligand Only)N/AHigh (K_d ≈ 185 nM)E3 Ligase Anchor

Data Interpretation: As shown in Table 1, ARV-771 utilizes the correct (2S,4R) core and achieves sub-nanomolar degradation of BET proteins. ARV-766, a diastereomer synthesized using the exact same protocols but starting with the (2R,4S) epimer, fails to bind VHL and shows no degradation activity. This binary off/on switch confirms the precise spatial tolerances of the VHL binding pocket.

References

  • Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer Source: Proceedings of the National Academy of Sciences (PMC / NIH) URL:[Link]

  • Compounds and methods for the targeted degradation of bromodomain-containing proteins (US11554171B2)
Application

Application Note: Solubilization and Free-Basing Strategies for Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical principles, in situ solubilization, and ex situ free-basing protocols for organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical principles, in situ solubilization, and ex situ free-basing protocols for organic synthesis.

Introduction & Chemical Context

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly referred to as 4-hydroxyproline methyl ester hydrochloride) is an essential chiral building block in peptide synthesis, peptidomimetic drug design, and the construction of Proteolysis Targeting Chimeras (PROTACs)[1].

Handling this compound presents a classic synthetic paradox. To ensure long-term shelf stability and prevent the spontaneous intermolecular cyclization (diketopiperazine formation) that plagues free amino acid esters, the compound is supplied commercially as a stable hydrochloride (HCl) salt[2],[3]. However, the ionic nature of this salt results in a high lattice energy, rendering it practically insoluble in the low-dielectric organic solvents (e.g., dichloromethane, tetrahydrofuran) required for downstream amide coupling reactions[4],[5].

This application note provides validated, self-monitoring protocols to overcome this solubility barrier by converting the insoluble salt into a highly soluble, reactive free amine.

Physicochemical Properties & Solubility Profile

The solubility of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is strictly dictated by solvent polarity and the protonation state of the secondary pyrrolidine amine.

Table 1: Comparative Solubility Profile

SolventPolarity IndexState of CompoundSolubility Behavior
Water 10.2HCl SaltHighly Soluble
Methanol 5.1HCl SaltHighly Soluble
Dimethylformamide (DMF) 6.4HCl SaltPoor (Forms cloudy suspension)
Dimethylformamide (DMF) 6.4Free BaseHighly Soluble
Dichloromethane (DCM) 3.1HCl SaltInsoluble
Dichloromethane (DCM) 3.1Free BaseHighly Soluble
Tetrahydrofuran (THF) 4.0HCl SaltInsoluble

Data synthesized from standard amino acid ester solubility behaviors and supplier technical data[4],[5].

Mechanistic Pathways for Solubilization

To achieve solubility in organic solvents, the compound must be deprotonated. As an Application Scientist, selecting the correct free-basing mechanism is critical to the success of your downstream synthesis:

  • In Situ Free-Basing (The Peptide Coupling Standard): This is the preferred method for moisture-sensitive reactions. The HCl salt is suspended in a polar aprotic solvent (like DMF) and treated with a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile during activation. Furthermore, the resulting byproduct, DIPEA·HCl, exhibits superior solubility in DMF compared to TEA·HCl, preventing reactor fouling and driving the equilibrium toward the free amine[1].

  • Ex Situ Free-Basing (Liquid-Liquid Extraction): Used when byproduct salts cannot be tolerated in the reaction mixture. The compound is neutralized with an aqueous inorganic base and extracted into an organic phase[6]. Causality: The presence of the 4-hydroxyl group significantly lowers the partition coefficient (LogP) of the free base, making it highly hydrophilic. Therefore, standard single-pass extractions will fail; exhaustive multiple extractions are required.

Experimental Protocols

Protocol A: In Situ Solubilization for Amide Coupling (PROTAC Validated)

This protocol is adapted from standard PROTAC synthesis workflows, specifically the development of ARV-771, where methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is coupled to a Boc-protected amino acid[1].

Materials:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–3.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU) (1.05 eq)

  • Carboxylic acid partner (1.0 eq)

Step-by-Step Methodology:

  • Dispersion: In an oven-dried, nitrogen-purged flask, add the carboxylic acid partner and the methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.

    • Self-Validation Checkpoint: The mixture will appear as a distinct, cloudy suspension. Do not proceed if the solvent is wet, as moisture will hydrolyze the activated ester later in the sequence.

  • Thermal Control: Chill the suspension to 0 °C using an ice bath.

    • Causality: Neutralization is exothermic. Controlling the temperature prevents the premature degradation of the coupling reagents.

  • Deprotonation: Add DIPEA dropwise over 2 minutes.

    • Causality: 1.0 equivalent of DIPEA is consumed immediately to neutralize the HCl salt. The remaining 2.0+ equivalents serve as the essential proton scavenger for the subsequent HATU-mediated coupling.

  • Dissolution Verification: Stir the mixture at 0 °C for 5–10 minutes.

    • Self-Validation Checkpoint: Observe the transition from a cloudy suspension to a clear (or slightly yellow) homogeneous solution. This visual cue confirms the successful generation and solvation of the free amine.

  • Coupling: Add HATU to the clear solution and allow the reaction to warm to ambient temperature, stirring for 12–18 hours.

Protocol B: Ex Situ Free-Basing and Isolation

Use this protocol only when isolating the free amine is strictly necessary[6].

Materials:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Aqueous Solvation: Dissolve 1.0 g of the HCl salt in 5 mL of cold distilled water (0 °C).

  • Neutralization: Slowly add cold, saturated aqueous NaHCO₃ until the pH stabilizes at 8.5–9.0.

    • Causality: Using a mild base like NaHCO₃ (rather than NaOH) prevents the base-catalyzed hydrolysis (saponification) of the methyl ester.

  • Exhaustive Extraction: Extract the aqueous layer with DCM (5 × 15 mL).

    • Causality: Due to the high polarity of the 4-hydroxyl and secondary amine groups, the free base strongly partitions into the water layer. Five extractions are the minimum required for acceptable recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ for 30 minutes, filter, and concentrate under reduced pressure at <30 °C.

    • Self-Validation Checkpoint: The resulting product will be a viscous oil. It must be used in the subsequent reaction immediately to prevent self-condensation into a diketopiperazine[2].

Process Visualization

The following diagram illustrates the thermodynamic and operational workflow of the in situ solubilization process, highlighting the critical transition from an insoluble salt to a reactive intermediate.

Workflow Salt Methyl 4-hydroxypyrrolidine-2-carboxylate HCl (Solid Salt) Solvent Suspend in Polar Aprotic Solvent (e.g., DMF, DMSO) Salt->Solvent Step 1: Dispersion Base Add Non-Nucleophilic Base (e.g., DIPEA, TEA) Solvent->Base Step 2: Neutralization FreeBase Free Amine in Solution (Soluble Intermediate) Base->FreeBase Step 3a: Deprotonation Byproduct Amine-HCl Salt Byproduct (e.g., DIPEA·HCl) Base->Byproduct Step 3b: Salt Formation Reaction Downstream Organic Synthesis (e.g., HATU Amide Coupling) FreeBase->Reaction Step 4: Coupling

Workflow for in situ free-basing and solubilization of amino acid ester hydrochlorides.

References

  • Title: PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Methyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride. Source: Chembk. URL: [Link]

  • Title: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate. URL: [Link]

  • Title: Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Source: Reddit (r/chemhelp). URL: [Link]

  • Title: Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts? Source: Quora. URL: [Link]

Sources

Method

The Versatile Chiral Scaffolding of Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride in Modern Organic Synthesis

Introduction: The Strategic Value of a Pre-validated Chiral Building Block In the landscape of contemporary drug discovery and fine chemical synthesis, the efficient construction of stereochemically complex molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Pre-validated Chiral Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the efficient construction of stereochemically complex molecules is paramount. The pyrrolidine ring system, a five-membered saturated heterocycle, is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals, including antiviral agents, antibiotics, and central nervous system modulators.[1] The strategic advantage of employing chiral pool synthesis—utilizing readily available, enantiopure starting materials—cannot be overstated, as it circumvents the often challenging and costly development of de novo asymmetric methodologies.[2]

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, a derivative of the naturally occurring amino acid 4-hydroxyproline, has emerged as a powerhouse chiral building block.[3] Its rigid, bicyclic-like conformation, endowed with three distinct functional handles—a secondary amine, a methyl ester, and a secondary alcohol—at stereochemically defined centers, provides a robust platform for divergent synthesis. This guide serves as a comprehensive overview of its applications, providing field-tested insights and detailed protocols for its effective utilization in organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of reproducible and safe experimentation. The hydrochloride salt form of methyl 4-hydroxypyrrolidine-2-carboxylate enhances its stability and shelf-life, rendering it a crystalline, manageable solid.

PropertyValueReference
Chemical Name Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride[4]
Synonyms trans-4-Hydroxy-L-proline methyl ester hydrochloride[4]
CAS Number 40216-83-9[4][5]
Molecular Formula C₆H₁₂ClNO₃[4]
Molecular Weight 181.62 g/mol [4]
Appearance White to off-white crystalline solid(General Knowledge)
Storage Store at 2-8°C, keep dry[6]

Handling Insight: The hydrochloride salt necessitates the use of a base (typically a tertiary amine like triethylamine or diisopropylethylamine) in most reactions to liberate the free secondary amine. Stoichiometrically, at least one equivalent is required to neutralize the salt, with an additional equivalent often needed to quench any acid generated in situ.

Core Synthetic Applications & Protocols

The synthetic utility of this building block can be best understood by examining the selective transformations possible at each of its functional groups.

N-Functionalization: Gateway to Amides, Amines, and Arylated Scaffolds

The secondary amine is arguably the most versatile functional group for molecular elaboration. Standard protection strategies (e.g., Boc, Cbz) or direct functionalization can be employed to great effect.

Protocol 1: N-Boc Protection

This protocol is a foundational step for many multi-step syntheses, as the Boc (tert-butyloxycarbonyl) group is robust yet readily cleaved under acidic conditions.

Principle: The free amine, generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

N_Boc_Protection SM Methyl 4-hydroxypyrrolidine-2-carboxylate HCl Base Triethylamine (2.2 eq) DCM, 0°C to RT SM->Base Neutralization Boc2O Boc₂O (1.1 eq) Base->Boc2O Nucleophilic Attack Product N-Boc-Methyl 4-hydroxypyrrolidine-2-carboxylate Boc2O->Product

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Suspend Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to ensure complete neutralization and formation of the free amine.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product is often of sufficient purity for subsequent steps, or can be purified by silica gel chromatography.

Expert Insight: The use of 2.2 equivalents of base is crucial. The first equivalent neutralizes the HCl salt, while the second equivalent (or a non-nucleophilic base like DIPEA) is necessary for the acylation step itself, especially if trace amounts of acid are present in the starting material or generated during the reaction.

C4-Hydroxyl Group Manipulation: Introducing Diversity via Substitution

The C4 hydroxyl group provides a critical anchor point for introducing new functionality through nucleophilic substitution. This typically requires a two-step sequence: activation of the hydroxyl into a good leaving group, followed by displacement with a nucleophile.

Protocol 2: Two-Step, One-Pot Mesylation and Azide Substitution

This sequence is a powerful method for installing a synthetically versatile azide group, a precursor for amines (via reduction) or triazoles (via click chemistry).

Principle: The hydroxyl group is first converted to a mesylate, an excellent leaving group. Subsequent Sₙ2 attack by sodium azide proceeds with inversion of stereochemistry at the C4 position.

C4_Substitution cluster_0 Step 1: Mesylation cluster_1 Step 2: Substitution Start_N_Boc N-Boc protected pyrrolidine Mesylation MsCl, TEA DCM, 0°C Start_N_Boc->Mesylation Intermediate Mesylate Intermediate Mesylation->Intermediate Substitution NaN₃ DMF, 60°C Intermediate->Substitution Product_Azide Azide Product (Inverted Stereochemistry) Substitution->Product_Azide

Caption: Reaction scheme for C4-hydroxyl substitution.

Step-by-Step Methodology:

  • Dissolve the N-Boc protected pyrrolidine from Protocol 1 (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the formation of the mesylate intermediate by TLC.

  • Once the starting material is consumed, carefully concentrate the reaction mixture in vacuo to remove DCM and excess triethylamine. Caution: Do not heat.

  • To the crude mesylate, add anhydrous dimethylformamide (DMF, 0.2 M) followed by sodium azide (NaN₃, 3.0 eq). Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the disappearance of the mesylate intermediate by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water (3-4 times) to remove DMF and salts, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the pure azide.

Trustworthiness Check: The success of this reaction hinges on the complete conversion to the mesylate before heating with azide. The inversion of stereochemistry at C4 can be confirmed by advanced NMR techniques (e.g., NOESY) or by comparing analytical data to literature values for the known product.

Case Study: A Precursor in Antiviral Drug Synthesis

The pyrrolidine scaffold is central to the design of many antiviral agents. For instance, derivatives of 4-hydroxyproline are key intermediates in the synthesis of complex antiviral drugs like Nirmatrelvir, an orally active 3C-like protease inhibitor used in the treatment of COVID-19.[7][8] In a reported synthesis, a protected benzyl ester of trans-4-hydroxy-L-proline undergoes mesylation of the hydroxyl group.[7] This activation is the critical first step that enables the subsequent transformations required to build the complex bicyclic fragment of the final drug molecule.[7] This highlights the industrial relevance and strategic importance of mastering the chemistry of this chiral building block.

Conclusion

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is more than a simple reagent; it is a stereochemically dense and synthetically versatile platform. Its three distinct functional groups, locked in a rigid cyclic framework, allow for predictable and selective chemical transformations. By leveraging the protocols and insights detailed in this guide, researchers in medicinal chemistry and organic synthesis can efficiently access a wide range of complex, enantiopure molecules, accelerating the pace of discovery and development. The judicious application of this chiral building block exemplifies the power of chiral pool synthesis in creating molecular value.

References

  • J&K Scientific LLC. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. J&K Scientific. Accessed March 2024.
  • Patil, S. A., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 110, 154086. [Link]

  • Avantor. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Avantor Sciences. Accessed March 2024.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4987. [Link]

  • ResearchGate. (2023). Novel Proline Derivatives for Treating COVID-19. ResearchGate. Accessed March 2024. [Link]

  • Pharmaffiliates. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate. Pharmaffiliates. Accessed March 2024. [Link]

  • ResearchGate. (2012). Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. Accessed March 2024. [Link]

Sources

Application

Advanced Application Note: Catalytic Asymmetric Synthesis using Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Executive Overview In the landscape of modern asymmetric organocatalysis and complex API (Active Pharmaceutical Ingredient) synthesis, methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly referred to as tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern asymmetric organocatalysis and complex API (Active Pharmaceutical Ingredient) synthesis, methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly referred to as trans-4-hydroxy-L-proline methyl ester hydrochloride) stands as a highly versatile chiral building block[1]. Derived from the abundant chiral pool of natural collagen breakdown products, this compound features a rigid pyrrolidine scaffold, a secondary amine for covalent catalysis, a modifiable C2-ester, and a C4-hydroxyl group. These orthogonal functionalities make it an indispensable precursor for both homogeneous and polymer-supported organocatalysts[2], as well as a core structural motif in targeted therapeutics like antibody-drug conjugate (ADC) warheads[3] and antiviral agents[4].

This application note details the mechanistic causality of its use, comparative efficacy data, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Causality & Structural Logic

Why the Hydrochloride Salt?

Free amino esters of proline derivatives are highly nucleophilic and prone to intermolecular cyclization upon standing, forming inactive diketopiperazines. Storing and utilizing the compound as a hydrochloride salt completely suppresses this degradation pathway. The salt ensures long-term shelf stability and precise stoichiometric control during the initial free-basing steps of any synthetic sequence[1].

Dual-Activation Pathways: Enamine and Iminium Catalysis

When utilized as an organocatalyst (or as a precursor to Jørgensen-Hayashi-type diarylprolinol silyl ethers), the secondary amine of the pyrrolidine ring drives catalysis through two primary covalent activation modes:

  • LUMO-Lowering (Iminium Catalysis): Condensation with α,β -unsaturated aldehydes forms an iminium ion, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack (e.g., asymmetric Michael additions)[2].

  • HOMO-Raising (Enamine Catalysis): Condensation with enolizable aldehydes or ketones forms an enamine, raising the Highest Occupied Molecular Orbital (HOMO) and driving electrophilic attack (e.g., asymmetric Aldol reactions)[5].

The C4-hydroxyl group plays a critical causal role here: it can be utilized to anchor the catalyst to a solid polystyrene support for continuous-flow applications[2], or it can provide supramolecular hydrogen-bonding assistance to stabilize the transition state in ionic liquid solvents[5].

G A Carbonyl Substrate C Iminium Ion (LUMO Lowering) A->C + Catalyst (-H2O) D Enamine (HOMO Raising) A->D + Catalyst (alpha-H abstraction) B Chiral Pyrrolidine Catalyst B->C B->D E Stereoselective C-C Bond Formation C->E Nucleophilic Attack D->E Electrophilic Attack

Logical pathway of enamine and iminium activation by pyrrolidine-based organocatalysts.

Translational Applications in Drug Discovery

Beyond direct catalysis, the stereochemically dense core of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is utilized to construct complex pharmacophores:

  • Pyrrolobenzodiazepine (PBD) Conjugates: PBDs are ultra-potent DNA minor groove cross-linkers used as payloads in ADCs. The title compound is utilized to synthesize the C-ring of the PBD dimer. The C4-hydroxyl group provides a critical anchor point for attaching the cleavable linker that connects the warhead to the monoclonal antibody[3][6].

  • HCV Protease Inhibitors (e.g., Vaniprevir / MK-7009): The compound is coupled with complex ene-acids via EDC/pyridine-mediated reactions to form the macrocyclic core of Vaniprevir. The C4-hydroxyl is subsequently activated and displaced to install the critical isoindoline moiety[4].

Comparative Efficacy Data

The following table summarizes the quantitative performance of organocatalysts derived from methyl 4-hydroxypyrrolidine-2-carboxylate in benchmark asymmetric reactions.

Catalyst SystemReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)
(2S,4R)-4-OH-Proline Methyl Ester [5]Asymmetric AldolCyclohexanone + p-Nitrobenzaldehyde83>90
Diarylprolinol Silyl Ether (Derived) [2]Michael AdditionAldehyde + Nitroalkene9599
Polymer-Supported 4-OH-Proline [2] α -AminationAldehyde + Azodicarboxylate8894

Self-Validating Experimental Protocols

Protocol A: Preparation of the Catalyst Precursor via Fischer Esterification

Objective: Synthesize methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride from trans-4-hydroxy-L-proline with built-in purity validation.[5]

Causality Note: Instead of using hazardous gaseous HCl, this protocol utilizes the slow addition of acetyl chloride to methanol. This safely generates anhydrous HCl in situ, which catalyzes the esterification while simultaneously protonating the amine to prevent diketopiperazine formation[5].

  • Initiation: Suspend trans-4-hydroxy-L-proline (5.0 g, 38.1 mmol) in anhydrous methanol (40 mL) in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • In Situ HCl Generation: Dropwise add acetyl chloride (4.08 mL, 1.5 equiv) over 15 minutes. Caution: Exothermic reaction with the evolution of gas.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Butanol/Acetic Acid/Water 4:1:1). Stain with ninhydrin. The disappearance of the starting material spot confirms complete esterification.

  • Isolation: Cool the mixture to room temperature. Slowly add diethyl ether (approx. 100 mL) under vigorous stirring until a white crystalline solid fully precipitates.

  • Validation Checkpoint 2 (Spectroscopy): Filter the crystals and dry under vacuum. Yield should be quantitative (~6.9 g). Confirm identity via 1 H NMR (D 2​ O): Look for the distinct methyl ester singlet at δ 3.76 ppm and the absence of a broad carboxylic acid OH stretch in FT-IR[5].

Protocol B: Asymmetric Aldol Reaction in Ionic Liquids

Objective: Perform a highly enantioselective Aldol addition utilizing the synthesized catalyst.[5]

Causality Note: The reaction is performed at 4 °C in an ionic liquid ([Bmim]NTf 2​ ). The low temperature rigidifies the enamine transition state, maximizing facial selectivity, while the ionic liquid provides a highly polar environment that stabilizes the zwitterionic intermediates[5].

  • Catalyst Activation: In a 2-dram vial, add the catalyst from Protocol A (10.9 mg, 30 mol%) to the ionic liquid [Bmim]NTf 2​ (0.1 mL). Stir for 10 minutes to ensure complete dissolution.

  • Substrate Addition: Add cyclohexanone (103.5 μ L, 10 equiv). Stir the mixture at 4 °C for 30 minutes to allow the pre-formation of the enamine intermediate.

  • Electrophile Introduction: Add p-nitrobenzaldehyde (15.12 mg, 1 equiv) to the reaction medium. Vigorously stir at 4 °C.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor via TLC (Hexanes/Ethyl Acetate 7:3, UV visualization). The reaction is complete when the p-nitrobenzaldehyde spot is entirely consumed (typically 24-48 hours).

  • Purification & Validation Checkpoint 2 (Chiral HPLC): Purify directly via flash chromatography. To validate the stereochemical outcome, analyze the purified product using a Chiralpak AD or OD column. The expected yield is ~83% with an ee >90%[5].

Workflow Step1 1. In situ HCl Generation (AcCl in MeOH, 0 °C) Step2 2. Fischer Esterification (Reflux, 16h) Step1->Step2 Step3 3. Precipitation & Validation (Ether addition, NMR Check) Step2->Step3 Step4 4. Enamine Pre-formation (Cyclohexanone, [Bmim]NTf2, 4 °C) Step3->Step4 Step5 5. Asymmetric Aldol Addition (p-Nitrobenzaldehyde) Step4->Step5

Step-by-step workflow for catalyst synthesis and subsequent asymmetric Aldol addition.

References

  • Title: Asymmetric Aldol Reaction Catalyzed by the Anion of an Ionic Liquid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Polymer Supported and Homogeneous Organocatalysts for Asymmetric Reactions: From Batch to Continuous Flow Applications Source: Universitat Rovira i Virgili (TDX - Tesis Doctorals en Xarxa) URL: [Link]

  • Source:United States Patent US9242013B2 (Google Patents)

Sources

Method

Advanced Synthetic Workflows for Proline Derivatives: Functionalization of Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Executive Summary The structural rigidification provided by the pyrrolidine ring makes proline derivatives indispensable scaffolds in modern drug discovery. Specifically, 4-substituted prolines are critical components in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural rigidification provided by the pyrrolidine ring makes proline derivatives indispensable scaffolds in modern drug discovery. Specifically, 4-substituted prolines are critical components in the design of angiotensin-converting enzyme (ACE) inhibitors, hepatitis C virus (HCV) protease inhibitors, and highly potent von Hippel–Lindau (VHL) ligands used in Proteolysis Targeting Chimeras (PROTACs)[1].

Starting with (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride offers a highly controlled entry point for complex synthesis. This application note details the mechanistic rationale and self-validating protocols required to selectively functionalize the C4-position, enabling the divergent synthesis of both cis- and trans-4-substituted proline derivatives.

Strategic Rationale & Mechanistic Insights

Why the Hydrochloride Salt?

The use of the methyl ester hydrochloride salt—rather than the free amino acid (trans-4-hydroxy-L-proline)—is a deliberate strategic choice.

  • Zwitterion Suppression: Free amino acids exist as zwitterions, severely limiting their solubility in organic solvents. The methyl ester neutralizes the carboxylic acid, while the hydrochloride salt stabilizes the secondary amine, preventing premature auto-condensation or diketopiperazine formation during storage.

  • Orthogonal Reactivity: The molecule presents two nucleophilic sites: the secondary amine (N1) and the secondary alcohol (C4-OH). By exploiting the differential pKa of these sites, we can achieve absolute regiocontrol.

Stereochemical Considerations

The natural configuration of the starting material is trans (2S,4R). Depending on the target molecule's required spatial trajectory (e.g., optimizing the binding affinity of a VHL ligand), researchers must choose between:

  • Stereoretention: Achieved via direct O-alkylation of the C4-hydroxyl.

  • Stereoinversion: Achieved via a Mitsunobu reaction, converting the trans-isomer into a cis-derivative (2S,4S)[2].

Synthetic Logic & Workflow

The following diagram maps the divergent synthetic pathways accessible from the stabilized hydrochloride precursor.

Workflow SM Methyl 4-hydroxypyrrolidine- 2-carboxylate HCl Base Neutralization & N-Protection (Et3N, Boc2O) SM->Base Int N-Boc-Methyl 4-hydroxyprolinate Base->Int Mitsunobu Mitsunobu Inversion (DIAD, PPh3, Nu-H) Int->Mitsunobu Alkylation O-Alkylation (NaH, R-X) Int->Alkylation Prod1 (2S,4S)-cis-4-Substituted Proline Derivative Mitsunobu->Prod1 Prod2 (2S,4R)-trans-4-Alkoxy Proline Derivative Alkylation->Prod2

Synthetic workflow for divergent C4-functionalization of proline derivatives.

Comparative Data: Functionalization Strategies

The table below summarizes the quantitative expectations and stereochemical outcomes for the primary functionalization pathways discussed in this guide.

Reaction PathwayKey ReagentsC4-Stereochemical OutcomeTypical YieldPrimary Application
N-Boc Protection Boc₂O, Et₃N, DCMRetention (2S, 4R)90–95%Intermediate stabilization[3]
Mitsunobu Inversion DIAD, PPh₃, Nu-H, THFInversion (2S, 4S)65–85%VHL ligands, spatial tuning[4]
Direct O-Alkylation NaH, R-X, DMFRetention (2S, 4R)70–90%Ether-linked peptidomimetics

Validated Experimental Protocols

Protocol A: N-Boc Protection (Synthesis of Key Intermediate)

Objective: Synthesize (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Causality: The starting material is a stable HCl salt. Triethylamine (Et₃N) is required to deprotonate the ammonium salt, liberating the nucleophilic free amine. Di-tert-butyl dicarbonate (Boc₂O) is then attacked by the amine. The reaction is initiated at 0 °C to control the exothermic neutralization and prevent degradation[3].

Step-by-Step Procedure:

  • Suspend (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Et₃N (3.0 equiv) dropwise. Observation: The suspension will gradually clear as the free amine is liberated and dissolves in DCM.

  • Add Boc₂O (1.1 equiv) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material will stain bright purple with Ninhydrin (indicating a free secondary amine), while the product will be Ninhydrin-negative but will stain yellow/brown with KMnO₄ (due to the oxidizable C4-hydroxyl).

  • Workup: Wash the organic layer sequentially with 1 N HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the product as a pale yellow oil[3].

Protocol B: Stereoinversion via Mitsunobu Reaction

Objective: Convert the trans-hydroxyl to a cis-ester or azide. Causality: The Mitsunobu reaction utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form a highly reactive betaine intermediate. This intermediate activates the C4-OH as an excellent leaving group. An acidic nucleophile (Nu-H, pKa < 11, typically benzoic acid or diphenylphosphoryl azide) protonates the betaine, facilitating a clean Sₙ2 attack that strictly inverts the C4 stereocenter[4].

Step-by-Step Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 equiv), PPh₃ (1.1 equiv), and the nucleophile (e.g., 4-nitrobenzoic acid, 1.1 equiv) in anhydrous THF (0.1 M) under nitrogen.

  • Cool the mixture to 0 °C.

  • Add DIAD (1.1 equiv) dropwise over 20 minutes[4]. Causality: Dropwise addition prevents the rapid, unproductive consumption of the betaine intermediate by ambient moisture.

  • Stir the reaction at room temperature for 4 hours.

  • Self-Validation Check (Byproduct Management): The major challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (TPPO). To self-validate the purification, concentrate the THF, resuspend the crude residue in cold diethyl ether/hexane (1:1), and vigorously stir at 0 °C. The TPPO will precipitate as a white solid. Filter this solid before loading the filtrate onto a silica gel column.

Protocol C: Direct O-Alkylation (Retention of Configuration)

Objective: Synthesize (2S,4R)-trans-4-alkoxy proline derivatives. Causality: To retain the (2S,4R) stereochemistry, the C-O bond must not be broken. Sodium hydride (NaH) is used to deprotonate the C4-hydroxyl, forming a highly nucleophilic alkoxide that subsequently attacks an alkyl halide (R-X) via an Sₙ2 mechanism.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C under nitrogen.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Observation: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check (Quench): Before aqueous workup, cool the reaction to 0 °C and add saturated aqueous NH₄Cl dropwise. Causality: This safely neutralizes any unreacted NaH, preventing violent reactions during the subsequent water extraction.

  • Extract with ethyl acetate, wash the organic layer extensively with water (5 times) to remove DMF, dry over MgSO₄, and purify via flash chromatography.

References

  • Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. Available at:[Link]

  • Asymmetric Aldol Reaction Catalyzed by the Anion of an Ionic Liquid. ACS Publications. Available at:[Link]

  • 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation. CCS Chemistry - Chinese Chemical Society. Available at:[Link]

Sources

Application

Application Note: Optimized N-Alkylation Protocols for Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Executive Summary Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly known as trans-4-hydroxy-L-proline methyl ester hydrochloride) is a highly versatile chiral building block. It is utilized extensively i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly known as trans-4-hydroxy-L-proline methyl ester hydrochloride) is a highly versatile chiral building block. It is utilized extensively in the synthesis of peptidomimetics, target protein degraders such as PROTACs 1, and highly potent pyrrolobenzodiazepine (PBD) dimers 2. Because this substrate contains three reactive functionalities—a secondary amine, a secondary alcohol, and a methyl ester—chemoselective N-alkylation requires precise control over reaction conditions. This application note details the mechanistic rationale and provides self-validating protocols for the two most robust N-alkylation strategies: Reductive Amination and Direct SN2 Alkylation.

Mechanistic Rationale & Chemoselectivity

When functionalizing the pyrrolidine nitrogen, chemists must mitigate three primary competing side reactions:

  • O-Alkylation: The C4-hydroxyl group acts as a competing nucleophile.

  • C2-Epimerization: The alpha-proton of the methyl ester is relatively acidic. Exposure to strong bases can cause enolization, leading to the irreversible loss of the delicate (2S,4R) stereocenter.

  • Ester Hydrolysis (Saponification): Aqueous or strong hydroxide-based conditions will rapidly cleave the methyl ester.

Because the starting material is supplied as a hydrochloride salt, the first mechanistic step in any pathway is the liberation of the free amine. This is achieved using a non-nucleophilic tertiary amine (e.g., DIPEA, TEA) or a mild inorganic base (e.g., K₂CO₃, NaHCO₃) 3.

Strategy 1: Reductive Amination (Preferred for Primary/Secondary Alkyls) Reductive amination utilizes an aldehyde or ketone and a mild hydride donor such as sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: This method is intrinsically chemoselective. The secondary amine condenses with the carbonyl to form an iminium ion, which is rapidly reduced. The C4-hydroxyl cannot form an iminium species, reducing the O-alkylation risk to absolute zero. Furthermore, the reaction strictly stops at the tertiary amine, preventing over-alkylation (quaternization). The mildly acidic to neutral conditions perfectly preserve the C2 stereocenter and the methyl ester [[4]]().

Strategy 2: Direct Alkylation (Preferred for Allylic/Benzylic Halides) Direct alkylation employs an alkyl halide (R-X) and a mild base in a polar aprotic solvent. Causality: The secondary amine is significantly more nucleophilic than the secondary alcohol, providing kinetic N-selectivity. However, highly reactive electrophiles or excess base can lead to O-alkylation. Utilizing exactly 1.05 equivalents of the alkylating agent and a heterogeneous mild base (K₂CO₃) ensures the reaction proceeds cleanly via an SN2 mechanism without triggering C2-epimerization.

Comparative Analysis of Alkylation Strategies

ParameterReductive AminationDirect SN2 Alkylation
Optimal Electrophile Aldehydes, KetonesAlkyl Halides (Allyl, Benzyl, Propargyl)
Typical Yield 85% – 95%70% – 85%
Reaction Time 12 – 16 hours4 – 6 hours
O-Alkylation Risk 0% (Mechanistically impossible)Low to Moderate (Depends on stoichiometry)
Over-alkylation Risk 0% (Stops at tertiary amine)Moderate (Risk of quaternization)
C2-Epimerization Risk Low (Mild/neutral conditions)Low (If restricted to mild bases like K₂CO₃)
Equivalents of Base 1.1 eq (DIPEA/TEA)2.5 eq (K₂CO₃)

Workflow Visualization

Workflow cluster_0 Reaction Pathways for N-Alkylation of Methyl 4-Hydroxyprolinate HCl SM Starting Material: Methyl 4-Hydroxyprolinate HCl FreeBase Intermediate: Nucleophilic Free Amine SM->FreeBase Neutralization (DIPEA or K2CO3) RA_Path Reductive Amination + Aldehyde/Ketone + NaBH(OAc)3 FreeBase->RA_Path Mild Acid / DCE DA_Path Direct Alkylation + Alkyl Halide (RX) + K2CO3 / DMF FreeBase->DA_Path Polar Aprotic Solvent Prod_RA Target: N-Alkyl Product (Zero O-Alkylation Risk) RA_Path->Prod_RA Iminium Reduction Prod_DA Target: N-Alkyl Product (Requires Stoichiometric Control) DA_Path->Prod_DA SN2 Substitution Side_O Side Reaction: O-Alkylation / Quaternization DA_Path->Side_O Excess RX Side_Epi Side Reaction: C2-Epimerization DA_Path->Side_Epi Strong Base

Decision tree and mechanistic pathways for the N-alkylation of methyl 4-hydroxyprolinate HCl.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (e.g., Synthesis of N-Benzyl Derivative)

This protocol is optimized for the synthesis of N-benzyl-4-hydroxy-L-proline methyl ester, a common intermediate in Kowalski ester homologations 4.

Scale: 10.0 mmol Reagents:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate HCl (1.82 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.42 g, 11.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the hydrochloride salt in anhydrous DCE (40 mL) under an inert atmosphere (N₂). Add DIPEA (1.1 eq) dropwise at room temperature.

    • Causality: DIPEA strictly neutralizes the HCl salt, solubilizing the substrate and generating the nucleophilic secondary amine required for iminium formation without hydrolyzing the ester.

  • Iminium Formation: Add benzaldehyde (1.0 eq) to the clear solution. Stir for 30 minutes at room temperature.

    • Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to benzyl alcohol, maximizing the yield of the desired product.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces iminium ions over aldehydes and esters, ensuring complete conversion without degrading the methyl ester.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Check: The reaction progress can be self-validated by TLC (Ninhydrin stain). The secondary amine starting material will stain bright yellow/orange, while the tertiary amine product will typically not stain or appear very faint, providing immediate visual confirmation of conversion.

Protocol B: Direct SN2 Alkylation (e.g., Synthesis of N-Allyl Derivative)

This protocol is optimized for highly reactive electrophiles where reductive amination is not viable.

Scale: 10.0 mmol Reagents:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate HCl (1.82 g, 10.0 mmol)

  • Allyl bromide (1.27 g, 10.5 mmol)

  • Potassium carbonate (K₂CO₃) (3.45 g, 25.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology:

  • Base Activation: Suspend the hydrochloride salt and finely powdered K₂CO₃ (2.5 eq) in anhydrous DMF (30 mL). Stir vigorously at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a dual-purpose reagent—it neutralizes the HCl salt and acts as an acid scavenger for the subsequent SN2 reaction. A heterogeneous base is preferred over strong soluble bases to prevent C2-epimerization.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add allyl bromide (1.05 eq) dropwise over 15 minutes.

    • Causality: Cooling to 0 °C during the addition controls the exothermic SN2 reaction and suppresses the competing O-alkylation of the C4-hydroxyl group. Strict adherence to 1.05 equivalents prevents quaternization.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by LC-MS.

    • Causality: The secondary amine is kinetically more nucleophilic than the secondary alcohol. Stopping the reaction as soon as the starting material is consumed ensures high N-selectivity.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL) and wash sequentially with distilled water (3 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄ and concentrate.

    • Causality: DMF is highly water-soluble. Multiple aqueous washes are strictly required to partition the DMF out of the organic layer, leaving the pure N-alkylated product.

References

  • Title: KR20210030394A - Cross-linked pyrrolobenzodiazepine dimer (PBD) derivatives and conjugates thereof Source: Google Patents URL: 2 Citation Index: [2]

  • Title: WO2018102067A2 - Tau-protein targeting protacs and associated methods of use Source: Google Patents URL: 1 Citation Index: [1]

  • Title: Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters Source: The Journal of Organic Chemistry - ACS Publications URL: 4 Citation Index: [4]

  • Title: Intramolecular Reductive Amidation of Unactivated Esters with Nitroarenes Source: The Journal of Organic Chemistry - ACS Publications URL: 3 Citation Index: [3]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation during the synthesis of cyclic amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation during the synthesis of cyclic amino acid derivatives.

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly known as 4-hydroxyproline methyl ester hydrochloride) is a critical chiral building block in drug development. However, its C2 alpha-chiral center is highly susceptible to racemization (epimerization) during esterification. This guide deconstructs the mechanistic causality behind this failure point and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee) in your final product.

Mechanistic Insight: The Causality of Racemization

The racemization of unprotected secondary amino acids during esterification is primarily driven by acid-catalyzed enolization .

When 4-hydroxyproline is exposed to highly electrophilic activating agents or excessive thermal energy, the electron-withdrawing effect of the protonated carbonyl (or acyl chloride intermediate) drastically increases the acidity of the C2 alpha-proton. Abstraction of this proton by a weak base (such as a chloride ion or solvent molecule) generates a planar, achiral enol/carbanion intermediate. Upon reprotonation, the molecule can re-form from either face, yielding a mixture of D- and L-epimers (e.g., D-allo-hydroxyproline).

Preventing this requires strict control over two parameters: Reagent Addition Order and Thermal Kinetics .

Troubleshooting & FAQs

Q1: My final product shows significant D-allo-hydroxyproline contamination. What is the primary mechanistic cause? A1: The most common failure point is the incorrect order of reagent addition. If thionyl chloride (SOCl₂) is added directly to the solid amino acid, it rapidly forms a highly reactive acyl chloride intermediate. The alpha-proton of an acyl chloride is extremely acidic, which triggers rapid enolization and subsequent racemization. You must avoid the formation of this intermediate entirely [1].

Q2: How should I properly set up the thionyl chloride/methanol esterification to prevent this? A2: You must pre-form the esterifying agent. Add SOCl₂ to anhydrous methanol at 0 °C to -5 °C before introducing the 4-hydroxyproline. This controlled exothermic reaction generates anhydrous methanolic HCl and methyl chlorosulfite in situ. By adding the amino acid after this mixture has stabilized, you bypass the acyl chloride intermediate and proceed via a much milder Fischer esterification pathway [1].

Q3: What temperature profile is required to balance yield and stereochemical retention? A3: Thermal control is non-negotiable. Maintain the reaction at 0 °C during the SOCl₂ addition. Allow it to warm to room temperature (20–25 °C) for 2 hours, then apply mild heating (maximum 40–45 °C) for 5–7 hours. Exceeding 50 °C or subjecting the mixture to prolonged reflux significantly accelerates acid-catalyzed enolization and will degrade your stereopurity [2].

Q4: Are there alternative, milder reagents if thionyl chloride still causes issues in my scale-up? A4: Yes. Trimethylsilyl chloride (TMSCl) in methanol is a superior, milder alternative. TMSCl reacts with methanol to generate anhydrous HCl smoothly at room temperature. This method eliminates the harsh exotherms associated with SOCl₂ and provides excellent yields with near-zero racemization risk [3].

Quantitative Data: Esterification Method Comparison

To aid in your experimental design, the table below summarizes the kinetic and stereochemical profiles of the three most common esterification strategies.

ParameterMethod A: Direct SOCl₂ (Incorrect)Method B: Pre-mixed SOCl₂ (Optimized)Method C: TMSCl / MeOH (Mild)
Reagent Addition SOCl₂ directly into Amino AcidSOCl₂ into MeOH (0 °C), then AATMSCl into AA + MeOH
Active Intermediate Acyl ChlorideMethanolic HClMethanolic HCl
Temperature Max >60 °C (Uncontrolled Exotherm)40–45 °C (Controlled)20–25 °C (Ambient)
Racemization Risk High (>5% D-epimer)Low (<0.5% D-epimer)Very Low (Not detected)
Typical Yield 70–80%85–92%>95%

Reaction Pathway Visualization

The diagram below illustrates the logical divergence in reaction mechanisms based on your experimental setup.

G cluster_incorrect Incorrect: Direct Addition (High Racemization) cluster_correct Correct: Pre-activation (Stereoretention) A SOCl2 + 4-Hydroxyproline B Acyl Chloride Intermediate A->B C Rapid Enolization (High α-proton acidity) B->C D Racemized Product (D/L Mixture) C->D E SOCl2 + MeOH at 0°C F In situ Methanolic HCl E->F G Add 4-Hydroxyproline F->G H Stereopure Product (>99% ee) G->H

Mechanistic divergence based on reagent addition order during esterification.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. Visual cues and specific TLC checkpoints are embedded to ensure you can verify the integrity of the reaction in real-time.

Protocol A: Optimized SOCl₂/MeOH Esterification

Use this method for cost-effective, large-scale synthesis where strict temperature control is available.

  • System Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an ice-water bath. Ensure the system is purged with inert gas (N₂ or Ar).

  • Solvent Cooling: Add 100 mL of anhydrous methanol to the flask and cool the system to an internal temperature of 0 °C.

  • Pre-activation (Critical Step): Slowly add 1.5 equivalents of thionyl chloride dropwise over 30 minutes. Self-Validation: The internal temperature must not exceed 5 °C during addition. You will observe the evolution of SO₂ gas.

  • Equilibration: Stir the mixture for 30 minutes at 0 °C to ensure the complete generation of methanolic HCl.

  • Substrate Addition: Add 1.0 equivalent of L-4-hydroxyproline in small portions.

  • Controlled Heating: Remove the ice bath and stir at room temperature (20 °C) for 2 hours. Then, gently heat the reaction to 40–45 °C for 5 to 7 hours.

  • Reaction Monitoring: Monitor completion via TLC (Developing solvent: CH₂Cl₂:MeOH = 2:1 with 1% Acetic Acid; visualize with ninhydrin). Self-Validation: The reaction is complete when the solid amino acid is entirely dissolved and the starting material spot disappears.

  • Workup: Concentrate the mixture under reduced pressure to yield the pure methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a white solid.

Protocol B: Mild TMSCl/MeOH Esterification

Use this method for highly sensitive substrates or when precise cryogenic control is unavailable.

  • Suspension: In a dry flask, suspend 1.0 equivalent of L-4-hydroxyproline in 100 mL of anhydrous methanol.

  • Activation: Slowly add 2.0 equivalents of freshly distilled trimethylsilyl chloride (TMSCl) at room temperature (20–25 °C). Self-Validation: The suspension will gradually clear as the in situ generated HCl drives the esterification and dissolves the substrate.

  • Propagation: Stir the resulting clear solution at room temperature for 12 hours.

  • Workup: Concentrate the reaction mixture on a rotary evaporator. The volatile byproducts (hexamethyldisiloxane and methanol) are easily removed, leaving the methyl ester hydrochloride quantitatively without the need for aqueous workup.

References

  • Title: What is the alternate process for preparing ester hydrochloride? Source: ResearchGate URL: [Link]

  • Title: CN104844495A - Synthesis method of (2S,4S)
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH (Molecules. 2011) URL: [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Improving the Aqueous Solubility of Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

Welcome to the technical support guide for methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and may encounter challenges with its aqueous solubility. As a key intermediate in the synthesis of novel therapeutics, ensuring its complete dissolution is often the first critical step for successful downstream applications, including reaction chemistry, biological screening, and formulation development.[1][2]

This guide provides a structured approach, moving from fundamental understanding to practical troubleshooting and advanced protocols, to systematically address and overcome solubility issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride that govern its solubility behavior.

Q1: What are the core chemical properties of this compound?

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a hydrophilic organic compound. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[3][4]
Molecular Weight 181.62 g/mol [3][4][5]
Structure A pyrrolidine (tetrahydropyrrole) ring with methyl ester and hydroxyl functional groups.[2][3]
Form Hydrochloride Salt[3]
Computed XLogP3 -0.7 (for the free base)[6][7]

Note: The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good intrinsic potential for aqueous solubility.

Q2: Why is this compound supplied as a hydrochloride (HCl) salt?

The pyrrolidine ring contains a secondary amine, which is a basic functional group.[8] By reacting this base with hydrochloric acid, a salt is formed. This is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of amine-containing compounds. The salt form readily dissociates in water into the protonated, charged form of the molecule and a chloride ion, which generally have much higher aqueous solubility than the neutral free base.[9]

Q3: What is the expected pH of this compound when dissolved in pure water?

When methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is dissolved in unbuffered water, it will produce an acidic solution. This is because it is the salt of a weak base (the pyrrolidine amine) and a strong acid (HCl). The protonated amine can donate a proton to water, creating hydronium ions (H₃O⁺) and lowering the pH. The pKa of the conjugate acid of pyrrolidine itself is approximately 11.3, meaning it will be predominantly in its protonated, charged, and more soluble form at any pH below ~10.[2]

Q4: Besides concentration, what primary factors influence the solubility of this compound?

Several factors can significantly impact the final solubility of the compound in your experiment:

  • pH: As an ionizable compound, its solubility is highly dependent on the pH of the aqueous medium.[10]

  • Temperature: For most solids, solubility increases with temperature, although this effect can be modest.[11]

  • Ionic Strength: The presence of other salts in the solution can either increase or decrease solubility (salting-in or salting-out effects).

  • Purity: Impurities in either the compound or the solvent can affect solubility.

Section 2: Troubleshooting Guide - A Step-by-Step Workflow

If you are facing solubility challenges, this guide provides a logical workflow to identify and solve the problem.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process for addressing poor solubility.

G start Target concentration of compound does not fully dissolve in aqueous media. step1 Step 1: Basic Checks - Confirm compound identity/purity. - Use high-purity water/buffer. - Apply mechanical energy (vortex, sonicate). - Gently warm the solution (e.g., to 37-40°C). start->step1 q1 Did the compound dissolve? step1->q1 step2 Step 2: pH Adjustment Is your medium buffered? The compound itself is acidic. Adjust pH away from the molecule's pI (if zwitterionic) or to ensure it remains fully ionized. q1->step2 No success Success! Proceed with experiment. Document final formulation. q1->success Yes q2 Did the compound dissolve? step2->q2 step3 Step 3: Co-Solvent Addition Introduce a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) at a low percentage (2-10% v/v). q2->step3 No q2->success Yes q3 Did the compound dissolve? step3->q3 step4 Step 4: Excipient-Based Methods For solvent-sensitive assays, consider: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Polysorbate 80) q3->step4 No q3->success Yes fail Advanced Formulation Needed Consider solid dispersions or nanoparticle approaches for drug development applications. step4->fail

Caption: Decision tree for troubleshooting solubility issues.

Q: My compound isn't dissolving even after vortexing. What should I do first?

A: Before moving to more complex methods, always perform these basic checks:

  • Mechanical Agitation: Use sonication in a water bath for 5-15 minutes. This provides energy to break up the crystal lattice.

  • Gentle Heating: Warm the solution to 37-40°C. Increased kinetic energy can significantly aid dissolution.[11] Be cautious and ensure this temperature will not degrade your compound or affect your experiment.

  • Verify Purity: Ensure you are using high-purity water (e.g., Milli-Q or equivalent) or a freshly prepared buffer. Contaminants can sometimes hinder solubility.

Q: pH adjustment seems like the next logical step. How do I approach it?

A: Since the compound is the salt of a weak base, its solubility is highest at an acidic to neutral pH where the amine remains protonated (cationic). If your aqueous medium is unbuffered, the compound itself will create an acidic pH. If your medium is buffered to a high pH (e.g., >8), the amine may begin to deprotonate to the less soluble free base.

Actionable Advice:

  • Measure the pH of your solution after adding the compound.

  • If your experimental conditions allow, ensure the pH of the final solution is maintained below 7.5 to keep the pyrrolidine nitrogen fully protonated and charged.

  • If you must work at a higher pH, solubility will likely be reduced, and you may need to consider other methods.

Q: My experiment is sensitive to pH changes. What is the next best approach?

A: If you cannot modify the pH, using a co-solvent is the most common and effective next step.[10] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, which can help solubilize organic molecules.

Common Co-solvents for Screening:

Co-SolventTypical Starting % (v/v)NotesSource
Ethanol 5-10%Biologically compatible at low concentrations.[11]
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations.[10]
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity, often used in preclinical studies.[10][11]
Dimethyl Sulfoxide (DMSO) 1-5%Excellent solubilizer, but can be toxic to some cell lines. Use with caution.[10]

Start with a low percentage and incrementally increase it until the compound dissolves. Always run a vehicle control in your experiments containing the same concentration of co-solvent.

Q: I need to avoid all organic solvents. Are there other options?

A: Yes. Excipient-based methods can be highly effective, especially in cell-based assays or early formulation development where organic solvents are undesirable.[12][13]

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form an "inclusion complex" with parts of your molecule, effectively shielding it from water and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

  • Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds and bring them into solution.[15] Polysorbate 80 (Tween® 80) is a non-ionic surfactant frequently used for this purpose.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the key solubility enhancement techniques.

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific aqueous medium.

  • Preparation: Add an excess amount of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride to a known volume of your aqueous medium (e.g., water, PBS buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator. This ensures the solution reaches equilibrium.

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles remain, filter the supernatant through a 0.22 µm syringe filter (a filter compatible with your solvent is crucial).

  • Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, LC-MS, or NMR with an internal standard.

  • Calculation: The measured concentration is the equilibrium solubility of the compound in that medium, typically expressed in mg/mL or µg/mL.

Protocol 2: Systematic Co-solvent Screening

This protocol allows for the rapid screening of multiple co-solvents to find an effective solubilizer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO, 100 mg/mL in PEG 400).

  • Assay Plate Setup: In a 96-well plate or microcentrifuge tubes, add your primary aqueous buffer (e.g., PBS).

  • Serial Addition: Add small, increasing volumes of the co-solvent stock solution to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20% (v/v). Ensure the final volume in each well is the same.

  • Observation: Mix well and observe for precipitation. Visual inspection is often sufficient for initial screening. For more quantitative results, you can measure turbidity using a plate reader.

  • Selection: Identify the lowest concentration of a co-solvent that maintains the solubility of your compound at the target concentration. Remember to always include a vehicle control in subsequent experiments.

Mechanism of Cyclodextrin-Mediated Solubilization

The following diagram illustrates how cyclodextrins enhance solubility.

G cluster_0 1. Poorly Soluble Compound in Water cluster_1 2. Cyclodextrin Added cluster_2 3. Inclusion Complex Formation Compound1 Drug Molecule Water1 Water Compound1->Water1 Low Interaction (Precipitation Risk) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD_Complex Cyclodextrin Water2 Water CD_Complex->Water2 High Interaction (Solubilized) Compound2 Drug cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

From the Senior Application Scientist's Desk Welcome to our dedicated guide on the purification of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. As a key chiral building block in pharmaceutical research and de...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk

Welcome to our dedicated guide on the purification of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. As a key chiral building block in pharmaceutical research and development, achieving high purity for this compound is non-negotiable.[1] My aim here is not just to provide a protocol, but to equip you with the foundational knowledge and troubleshooting frameworks we've developed in the field. Recrystallization is as much an art as it is a science; understanding the "why" behind each step is the key to mastering it.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and repeatable results.

FAQ 1: Foundational Principles & Solvent Selection

Question: I'm starting with a crude sample of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. What is the most critical factor for a successful recrystallization?

Answer: Unquestionably, solvent selection is the most critical step and the foundation of the entire purification process.[2] The ideal solvent must satisfy a specific set of criteria: the compound of interest should be highly soluble at high temperatures but sparingly soluble at low temperatures.[3][4] Conversely, the impurities should either be completely insoluble at all temperatures (so they can be filtered out hot) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).[3][4]

For a polar, hydrochloride salt like methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, your starting point should be polar solvents. Alcohols like ethanol or isopropanol are often excellent choices for hydrochloride salts.[5][6]

Question: How do I practically select the right solvent system? Should I use a single solvent or a binary (two-solvent) system?

Answer: The choice between a single or binary system depends on finding a solvent that provides a steep solubility curve.

  • Single-Solvent System: This is the preferred and simpler method. You should aim to find one solvent that dissolves the compound when hot but not when cold.[7]

  • Binary-Solvent System: This is employed when no single solvent has the ideal solubility characteristics.[7] This system consists of two miscible solvents: one in which the compound is highly soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "anti-solvent" or "bad solvent").[4][7]

Workflow for Solvent Selection:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a candidate solvent to each tube at room temperature.

  • If the compound dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • If it does not dissolve, heat the mixture gently. A good candidate will dissolve the compound at or near its boiling point.[8]

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.[8]

For this specific molecule, a common and effective binary system is an alcohol (like ethanol or isopropanol) as the "good" solvent and a less polar, miscible solvent like diethyl ether or ethyl acetate as the "anti-solvent".[6][9]

Table 1: Common Solvents for Polar Hydrochloride Salts
SolventBoiling Point (°C)PolarityComments
Water100Very HighExcellent for many salts, but crystals can be slow to dry.[7]
Ethanol (95%)78HighAn excellent and versatile solvent for polar compounds.[7]
Isopropanol (IPA)82HighOften preferred for recrystallizing HCl salts; less hygroscopic than ethanol.[6]
Methanol65HighGood for polar compounds but its low boiling point can make it tricky to work with.[7]
Ethyl Acetate77MediumOften used as an anti-solvent or for washing impurities.[6][10]
Acetone56MediumCan be useful, but its low boiling point requires careful handling.[6][7]
FAQ 2: Troubleshooting the Recrystallization Process

This section addresses the most common issues encountered during the experiment. The following workflow diagram illustrates the ideal process, which can be used as a reference to identify where your experiment may be deviating.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Solvent Select Solvent System (Single or Binary) Dissolve Dissolve Crude Compound in Minimum Amount of Hot (Boiling) Solvent Solvent->Dissolve Color_Check Colored Impurities Present? Dissolve->Color_Check Insoluble_Check Insoluble Impurities Present? Hot_Filt Perform Hot Gravity Filtration Insoluble_Check->Hot_Filt Yes Cool_RT Cool Slowly to Room Temperature Insoluble_Check->Cool_RT No Hot_Filt->Cool_RT Color_Check->Insoluble_Check No Charcoal Add Activated Charcoal, Boil, and Hot Filter Color_Check->Charcoal Yes Charcoal->Insoluble_Check Cool_Ice Cool in Ice Bath to Maximize Yield Cool_RT->Cool_Ice Vac_Filt Collect Crystals via Vacuum Filtration Cool_Ice->Vac_Filt Wash Wash Crystals with Minimal Ice-Cold Solvent Vac_Filt->Wash Dry Dry Crystals Under Vacuum Wash->Dry Purity Assess Purity (MP, HPLC, NMR) Dry->Purity G cluster_no_crystals cluster_oiling cluster_yield cluster_purity Start Problem Encountered No_Crystals No Crystals Form Upon Cooling Start->No_Crystals Oiling_Out Compound 'Oils Out' Start->Oiling_Out Low_Yield Poor Final Yield Start->Low_Yield Impure_Product Product Still Impure Start->Impure_Product NC_Cause1 Too Much Solvent? No_Crystals->NC_Cause1 O_Cause1 Too Concentrated? Oiling_Out->O_Cause1 LY_Cause1 Too Much Solvent Used? Low_Yield->LY_Cause1 IP_Cause1 Rapid Crystallization? Impure_Product->IP_Cause1 NC_Cause2 Supersaturated? NC_Cause1->NC_Cause2 No NC_Sol1 Boil Off Excess Solvent NC_Cause1->NC_Sol1 Yes NC_Sol2 Induce Nucleation: - Scratch Flask - Add Seed Crystal NC_Cause2->NC_Sol2 Yes O_Sol1 Re-heat, Add More Solvent, Cool Slowly O_Cause1->O_Sol1 Yes LY_Cause2 Washing with Warm Solvent? LY_Cause1->LY_Cause2 No LY_Sol1 Use Minimum Hot Solvent LY_Cause1->LY_Sol1 Yes LY_Sol2 Wash with Minimal Ice-Cold Solvent LY_Cause2->LY_Sol2 Yes IP_Cause2 Poor Solvent Choice? IP_Cause1->IP_Cause2 No IP_Sol1 Re-crystallize and Ensure Slow Cooling IP_Cause1->IP_Sol1 Yes IP_Sol2 Try a Different Solvent System IP_Cause2->IP_Sol2 Yes

Caption: A decision tree for common recrystallization problems.

Part 3: Standardized Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

  • Dissolution: Place the crude methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (isopropanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid, with gentle swirling and heating, until the solid just dissolves. [5][8][11]2. Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. [11]3. Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [5][12]Rapid cooling tends to trap impurities. [13]5. Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold isopropanol to rinse away any remaining mother liquor. [3]8. Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Binary-Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask. [11]2. Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (ethyl acetate) dropwise with swirling until you observe persistent cloudiness (turbidity). [11]3. Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above, using an ice-cold mixture of the binary solvent system (in the same final proportion) for the washing step.

References
  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. (2021). FAO AGRIS. Retrieved from [Link]

  • U.S. Patent No. US5502213A. (1996). Google Patents.
  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2024, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Some pyrrolidone derivatives. (1970). Canadian Science Publishing. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate. Retrieved from [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (2017, September 5). OSTI.GOV. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • German Patent No. DE19957672A1. (2001). Google Patents.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. (n.d.). Avantor. Retrieved from [Link]

  • Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). IJPSR. Retrieved from [Link]

  • Methyl (2r,4r)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022, April 30). UiTM Institutional Repository. Retrieved from [Link]

Sources

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Stability issues of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride at room temperature

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you understand that the stability of amino acid derivatives is foundational to successful peptide synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you understand that the stability of amino acid derivatives is foundational to successful peptide synthesis and medicinal chemistry workflows.

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (also known as 4-hydroxyproline methyl ester hydrochloride) presents unique handling challenges at room temperature. Due to the presence of a secondary amine, a methyl ester, and a free hydroxyl group, this molecule is highly susceptible to moisture-driven degradation and base-catalyzed cyclization. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your building blocks.

I. Quantitative Stability Profile at Room Temperature (25°C)

To understand the urgency of proper storage, we must first quantify the degradation kinetics. The table below summarizes the expected degradation rates of the hydrochloride salt under various environmental conditions.

Storage ConditionRelative Humidity (RH)Ester Hydrolysis Rate (%/week)DKP Formation Rate (%/week)Observable Physical State
Inert Desiccator (Argon) < 5%< 0.1%< 0.1%Free-flowing white crystalline powder
Ambient Laboratory Air 40% - 50%~ 2.5%~ 0.5%Clumping, sticky solid
High Humidity Environment > 75%> 10.0%~ 2.0%Deliquescent, gummy/syrupy mass
Aqueous Solution (pH 7.0) N/A (Solvated)> 50.0%~ 5.0%Clear solution (Rapid degradation)
Basic Solution (pH > 9.0) N/A (Solvated)> 80.0%> 20.0%Clear solution (Dimerization dominant)

II. Mechanistic Troubleshooting & FAQs

Q1: Why does my batch turn into a sticky, unweighable gum after being left on the benchtop at room temperature?

The Causality: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is inherently hygroscopic[1]. At room temperature, the charged ammonium and chloride ions strongly coordinate with atmospheric water molecules. This absorbed moisture acts as a plasticizer, lowering the glass transition temperature of the crystal lattice and causing deliquescence. More critically, this localized water layer acts as a reaction medium, facilitating the nucleophilic attack of water on the methyl ester, leading to irreversible hydrolysis back to the free 4-hydroxyproline acid.

Q2: During LC-MS analysis of a room-temperature stored batch, I observe unexpected mass peaks at [M-32] and significant dimer masses. What is happening?

The Causality: You are observing the two primary chemical degradation pathways:

  • [M-32] Peak: This indicates the loss of methanol ( CH3​OH , 32 Da) via ester hydrolysis, yielding the free carboxylic acid.

  • Dimer Masses: This indicates Diketopiperazine (DKP) formation. If the local pH shifts or the salt is partially neutralized, the secondary amine of the pyrrolidine ring is liberated. Because proline derivatives naturally adopt a conformation that brings the N-terminus and the ester carbonyl into close proximity, the free amine undergoes rapid intermolecular aminolysis with another ester molecule, forming a stable six-membered DKP ring[2][3].

G A 4-Hydroxyproline Methyl Ester HCl B Moisture Uptake (Hygroscopicity) A->B Ambient Humidity D Free Base Generation (pH Shift) A->D Base Exposure C Ester Hydrolysis (Free Acid Formation) B->C H2O Attack E Intermolecular Aminolysis (DKP Dimerization) D->E Nucleophilic Attack

Caption: Primary degradation pathways of 4-hydroxyproline methyl ester HCl at room temperature.

Q3: How can I safely neutralize the hydrochloride salt for peptide coupling without triggering DKP formation?

The Causality: The free base of this compound is highly reactive. Neutralizing the hydrochloride salt in bulk at room temperature prior to adding your electrophile gives the secondary amines ample time to attack one another[4]. To prevent this, you must utilize in situ neutralization at sub-zero temperatures . By chilling the reaction and adding the base after the activated carboxylic acid is present, the liberated amine is instantly consumed by the highly reactive electrophile, kinetically outcompeting the DKP dimerization pathway.

III. Self-Validating Experimental Protocols

To ensure reproducibility and trust in your chemical building blocks, implement the following self-validating workflows.

Protocol A: Desiccation and Recovery of Moisture-Compromised Salt

If your reagent has absorbed moisture but has not yet undergone severe hydrolysis, use this protocol to rescue the batch.

  • Preparation: Transfer the gummy mass into a pre-tared, wide-mouth glass vial. Do not attempt to scrape it forcefully, as this incurs mass loss.

  • Desiccation Setup: Place the open vial inside a vacuum desiccator containing a fresh, high-capacity desiccant (e.g., Phosphorus pentoxide, P2​O5​ , or anhydrous Calcium Sulfate).

  • Vacuum Application: Apply a high vacuum (< 1 mbar) for 24 to 48 hours at room temperature.

  • Atmosphere Restoration: Break the vacuum slowly using dry Argon or Nitrogen gas to prevent re-introduction of atmospheric moisture.

  • System Validation: Probe the material with a clean, dry spatula. Validation Check: The material must easily crush into a fine, free-flowing white powder. If the material clumps or adheres to the spatula, the internal moisture content is still too high; replace the desiccant and repeat steps 3-4 for an additional 24 hours.

Protocol B: In Situ Neutralization and Amide Coupling

This protocol prevents DKP formation during the critical coupling step.

  • Dissolution: Dissolve the dry methyl 4-hydroxypyrrolidine-2-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Electrophile Addition: Add the pre-activated carboxylic acid or peptide sequence (1.05 eq) directly to the chilled solution.

  • In Situ Neutralization: Dropwise, add N,N-Diisopropylethylamine (DIEA) (2.2 eq) over a period of 5 to 10 minutes.

  • System Validation: After 30 minutes of stirring at 0 °C, spot the reaction mixture on a Silica TLC plate and stain with Ninhydrin. Validation Check: The absence of a dark purple/red spot (indicating unreacted secondary amine) confirms that the coupling was successful and the amine was consumed before DKP dimerization could occur.

G S1 1. Dissolve in Anhydrous Solvent S2 2. Chill to 0°C (Ice Bath) S1->S2 S3 3. Add Activated Electrophile S2->S3 S4 4. Dropwise Base (In Situ Neutralization) S3->S4 S5 5. TLC Validation (Ninhydrin Stain) S4->S5

Caption: Workflow for in situ neutralization to prevent DKP formation during coupling.

IV. References

  • trans-4-Hydroxy-L-proline methyl ester hydrochloride Eight ... Chemdad.[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. ACS Publications.[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Welcome to the Technical Support Center for researchers and drug development professionals working with methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly known as 4-hydroxyproline methyl ester hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (commonly known as 4-hydroxyproline methyl ester hydrochloride). This building block is ubiquitous in the synthesis of peptidomimetics, chiral catalysts, and targeted therapeutics. However, functionalizing this molecule—particularly at the secondary amine (N1)—often presents significant synthetic bottlenecks due to severe steric hindrance.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these challenges.

Part 1: The Root Cause of Steric Hindrance (Mechanistic Insight)

To successfully troubleshoot reactions involving methyl 4-hydroxypyrrolidine-2-carboxylate, one must understand the stereoelectronic forces governing its 3D conformation. The difficulty in functionalizing the N1 position is not merely due to the bulk of the pyrrolidine ring; it is driven by the gauche effect .

The highly electronegative hydroxyl group at the C4 position exerts a stereoelectronic pull that enforces a specific Cγ-exo ring pucker . This puckered conformation restricts the spatial flexibility of the pyrrolidine ring, effectively shielding the lone pair of electrons on the N1 secondary amine. When a bulky electrophile (such as an activated amino acid in peptide synthesis) approaches, it experiences severe steric repulsion.

G A Methyl 4-Hydroxypyrrolidine- 2-Carboxylate B Electronegative C4-OH (Gauche Effect) A->B C Enforced Cγ-exo Ring Pucker B->C D Restricted N1 Accessibility C->D E Steric Clash with Bulky Electrophiles D->E

Figure 1: Stereoelectronic logic dictating the steric hindrance at the N1 position.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why are my peptide coupling yields so low when adding an amino acid to the N-terminus?

The Issue: Standard coupling reagents like DCC or EDC form bulky O-acylisourea intermediates. The Cγ-exo puckered pyrrolidine ring sterically rejects these large intermediates, leading to stalled reactions, poor yields, or epimerization at the C2 position. The Solution: Abandon carbodiimide-based reagents for this specific step. Transition to highly reactive, less sterically demanding aminium/uronium salts such as HATU or COMU . These reagents generate a highly reactive 7-aza-OBt ester intermediate that can bypass the steric bulk. Furthermore, utilizing microwave-assisted coupling or elevated temperatures (e.g., 50°C) can provide the necessary activation energy to overcome the steric barrier[1].

FAQ 2: How do I prevent unwanted O-acylation when I am trying to N-acylate?

The Issue: Methyl 4-hydroxypyrrolidine-2-carboxylate contains two nucleophiles: the N1 secondary amine and the O4 secondary alcohol. Because the N1 position is sterically hindered, the O4 position can kinetically compete for the electrophile, leading to O-acylation or N,O-diacylation. The Solution:

  • Avoid DMAP: Do not use 4-Dimethylaminopyridine (DMAP) as a catalyst if your goal is exclusive N-acylation. DMAP hyper-activates the electrophile and drastically accelerates O-acylation.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Protection Strategy: If O-acylation persists, pre-protect the C4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prior to N-acylation.

FAQ 3: My direct N-alkylation with an alkyl halide is stalling. How can I push it to completion?

The Issue: Direct SN2 alkylation using bulky alkyl halides (e.g., benzyl bromide derivatives) often fails because the transition state is too sterically congested[2]. The Solution: Switch your synthetic strategy to reductive amination . By reacting the secondary amine with the corresponding aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), you form an iminium intermediate. This intermediate is planar and significantly less sensitive to the steric bulk of the pyrrolidine ring, allowing for smooth, high-yield alkylation.

Quantitative Data: Coupling Reagent Comparison for Hindered Prolines
Coupling ReagentIntermediate FormedSteric ProfileRecommended BaseTypical Yield (Hindered N1)
DCC / EDC O-AcylisoureaVery BulkyDMAP (Avoid)< 30% (Prone to epimerization)
HBTU OBt EsterModerateDIPEA50 - 65%
HATU 7-Aza-OBt EsterCompact / Highly ReactiveDIPEA / NMM85 - 95%
COMU Oxyma EsterCompact / Highly ReactiveDIPEA85 - 98%

Part 3: Validated Experimental Protocol

Optimized Workflow: N-Acylation via HATU Coupling

This self-validating protocol is designed to maximize N-acylation yields while suppressing O-acylation and C2-epimerization.

Reagents Required:

  • Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq)

  • Incoming N-protected amino acid or carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free Base Generation: Suspend methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (1.5 eq) dropwise at 0°C and stir for 10 minutes to liberate the free secondary amine.

  • Pre-Activation: In a separate flask, dissolve the incoming carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 5 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active 7-aza-OBt ester.

  • Coupling: Transfer the pre-activated acid solution dropwise into the flask containing the free pyrrolidine base at 0°C.

  • Reaction Progression: Allow the reaction to warm to 25°C. Stir for 2 to 4 hours. Causality note: Pre-activation prevents the pyrrolidine hydroxyl group from competing for unactivated coupling reagents, ensuring high N-selectivity.

  • Monitoring: Monitor the reaction via LC-MS. If the reaction stalls at ~70% conversion (common with extremely bulky incoming groups), elevate the temperature to 50°C for an additional 1 hour[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over Na₂SO₄. Concentrate under reduced pressure and purify via flash chromatography.

Workflow Start 1. Dissolve Methyl 4-hydroxyprolinate HCl in anhydrous DMF Base 2. Add DIPEA (3.0 eq total) to generate free base Start->Base Activate 3. Pre-activate incoming Acid with HATU (1.1 eq) Base->Activate Couple 4. Combine & Stir at 25°C (Ramp to 50°C if stalled) Activate->Couple Monitor 5. Monitor via LC-MS Check for DKP side-products Couple->Monitor Workup 6. Aqueous Workup & Flash Chromatography Monitor->Workup

Figure 2: Optimized workflow for sterically hindered N-acylation using HATU.

References

  • Shoulders, M. D., Kotch, F. W., Choudhary, A., Guzei, I. A., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society.[Link]

  • Lim, Y. B., Kim, S. M., Lee, Y., Lee, W. K., Yang, T. G., Lee, M. J., Suh, H., & Park, J. S. (2005). Poly(4-hydroxy-l-proline ester): Low-Temperature Polycondensation and Plasmid DNA Complexation. Macromolecules.[Link]

  • Hess, J., Keiser, J., & Gasser, G. (2021). Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications. Chemical Reviews.[Link]

Sources

Optimization

Proper handling and hygroscopic storage guidelines for methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Welcome to the Technical Support Center for methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (also known as 4-hydroxyproline methyl ester hydrochloride). This compound is a critical chiral building block in peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (also known as 4-hydroxyproline methyl ester hydrochloride). This compound is a critical chiral building block in peptide synthesis and pharmaceutical development. However, its specific molecular architecture presents significant handling challenges.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the causality behind the compound's behavior and provide self-validating protocols to ensure the absolute integrity of your drug development workflows.

Part 1: The Causality of Degradation (Expertise & Experience)

To master the handling of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, you must first understand why it behaves the way it does. The extreme hygroscopicity of this compound is driven by a "perfect storm" of three structural features:

  • The Hydrochloride Salt: The ionic lattice of the HCl salt is highly polar and aggressively scavenges atmospheric water molecules to lower its thermodynamic energy state.

  • The C4-Hydroxyl Group: This functional group acts as both a potent hydrogen bond donor and acceptor, creating a network that traps ambient moisture.

  • The Methyl Ester: Once water is absorbed, the local microenvironment becomes a concentrated, slightly acidic aqueous solution. This catalyzes the spontaneous hydrolysis of the methyl ester back into the free carboxylic acid (4-hydroxyproline), permanently ruining the reagent for downstream coupling reactions.

Part 2: Diagnostic Q&A (FAQs)

Q: My newly opened bottle turned into a sticky, syrupy paste within an hour. Is the batch ruined? A: Yes. The compound has undergone deliquescence. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs enough moisture to dissolve in its own water of hydration. This not only makes accurate weighing impossible but also initiates ester hydrolysis. Always handle this compound in a strictly controlled environment (RH < 15%) or a glove box [1].

Q: How can I accurately weigh this compound if the mass on the analytical balance keeps drifting upward? A: The upward drift is the real-time absorption of atmospheric water. To prevent this, you must use a technique called "weighing by difference." Tare a sealed vial containing the bulk powder, quickly transfer an approximate amount into your reaction flask inside a dry box, reseal the bulk vial, and weigh it again. The mass lost from the bulk vial is the exact mass transferred, eliminating the error from moisture absorbed by the transferred powder.

Q: Can I recover a wet or clumped sample by drying it in a vacuum oven? A: It is highly discouraged. Heating the wet hydrochloride salt accelerates ester hydrolysis and thermal degradation. While you could theoretically dissolve the paste in anhydrous methanol and dry it over 3Å molecular sieves, the only self-validating way to ensure stoichiometric precision in sensitive drug development workflows is to discard the compromised batch.

Part 3: Quantitative Troubleshooting Matrix

Summarized below is the quantitative data regarding common handling failures, their root causes, and corrective actions.

ObservationRoot CausalityQuantitative ImpactCorrective Action
Rapid Mass Increase on Balance Atmospheric moisture binding to the HCl lattice and C4-hydroxyl group.Mass error of +0.1 to +0.5 mg/sec at >40% RH.Utilize "weighing by difference" in a dry box or glove box.
Powder Deliquescence (Sticky Paste) Ambient RH exceeds the Critical Relative Humidity (CRH) of the salt.>15% deviation in stoichiometry; physical state change.Discard compromised batch; maintain handling RH < 15%.
Low Coupling Yield / Impurity Peaks Moisture-induced hydrolysis of the methyl ester to the free carboxylic acid.5-10% degradation per month if improperly stored.Store at -20°C under Argon [3]; verify purity by LC-MS.
Skin/Respiratory Irritation Exposure to acidic hydrochloride dust aerosols during transfer.Acute toxicity (Category 4) for oral/inhalation[4].Handle in a ventilated glove box; wear appropriate PPE [4].

Part 4: Self-Validating Handling Protocol

Every step in this methodology includes a self-validation checkpoint to ensure the system's integrity has not been breached.

Step 1: Thermal Equilibration

  • Action: Remove the sealed secondary container from the -20°C freezer [2] and place it in a desiccator for 1 to 2 hours before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the cold powder.

  • Self-Validation Checkpoint: Touch the exterior of the primary vial. If it is cold to the touch or shows any microscopic fogging on the glass, do not open it. It must be at absolute room temperature.

Step 2: Inert Atmosphere Transfer

  • Action: Move the equilibrated vial into a glove box purged with dry Nitrogen or Argon.

  • Causality: Standard laboratory humidity (30-60% RH) rapidly degrades the compound. Argon is heavier than air and effectively displaces oxygen and moisture [1].

  • Self-Validation Checkpoint: The glove box moisture sensor must read <10 ppm H₂O before unsealing the primary vial.

Step 3: Weighing by Difference

  • Action: Tare a sealed, empty reaction vial. Transfer the compound into the reaction vial inside the glove box. Seal both vials before removing them from the glove box to weigh.

  • Causality: Prevents the compound from acting as a desiccant on the balance pan.

  • Self-Validation Checkpoint: The mass gained in the reaction vial must exactly match the mass lost from the stock vial. A discrepancy >0.5% indicates moisture ingress or spillage.

Step 4: Repackaging and Storage

  • Action: Purge the primary vial with Argon, seal the cap tightly, wrap with Parafilm, and place it inside a secondary container with indicating silica gel. Return to -20°C [3].

  • Causality: Long-term stability requires the absolute exclusion of water to prevent ester hydrolysis.

  • Self-Validation Checkpoint: The indicating silica gel in the secondary container must remain blue (or its active color). If it turns pink/white, the primary seal is compromised and the desiccant must be replaced immediately.

Part 5: Workflow Visualization

HandlingWorkflow S1 1. Cold Storage (-20°C, Argon) S2 2. Thermal Equilibration (Desiccator, 1-2 hrs) S1->S2 Prevent condensation S3 3. Inert Transfer (Glove Box, <10 ppm H2O) S2->S3 Ensure thermal equilibrium S4 4. Weighing by Difference (Sealed Tared Vials) S3->S4 Minimize exposure S5 5. Immediate Dissolution (Anhydrous Solvent) S4->S5 Execute reaction S6 6. Repackaging (Argon Purge, Parafilm) S4->S6 Preserve remaining stock S6->S1 Return to long-term storage

Workflow for handling and storing hygroscopic methyl 4-hydroxypyrrolidine-2-carboxylate HCl.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis: trans-4-Hydroxy-L-proline vs. Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in Synthetic and Biological Workflows

As a Senior Application Scientist, selecting the correct chiral building block is foundational to the success of downstream drug development and biocatalysis. The choice between trans-4-hydroxy-L-proline (the native zwit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct chiral building block is foundational to the success of downstream drug development and biocatalysis. The choice between trans-4-hydroxy-L-proline (the native zwitterionic amino acid) and Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (its C-protected ester salt) dictates the solubility profile, reactivity, and purification strategy of your entire synthetic route.

This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their divergent applications in PROTAC synthesis, asymmetric catalysis, and metabolic engineering.

Physicochemical Profiling & Causality

The fundamental difference between these two compounds lies in their electrostatic nature. Native trans-4-hydroxy-L-proline exists as a zwitterion, creating a rigid crystal lattice with high lattice energy[1]. This renders it highly soluble in water but practically insoluble in aprotic organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Conversely, converting the carboxylic acid to a methyl ester and trapping the secondary amine as a hydrochloride salt yields Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride[2]. This transformation eliminates the zwitterionic dipole, dramatically increasing solubility in organic solvents and preventing unwanted side reactions at the carboxyl group during peptide synthesis.

Table 1: Quantitative & Structural Comparison
Propertytrans-4-Hydroxy-L-prolineMethyl 4-hydroxypyrrolidine-2-carboxylate HCl
CAS Number 51-35-440216-83-9 (L-trans isomer)
Molecular Weight 131.13 g/mol 181.62 g/mol
Physical State White crystalline powderWhite to off-white crystalline solid
Electrostatic State ZwitterionHydrochloride Salt
Solubility Profile Aqueous (High), Organic (Poor)Aqueous (High), Organic (High in MeOH, DMF, DCM)
Carboxyl Status Free (Nucleophilic/Acidic)Protected (Methyl Ester)
Amine Status Secondary AmineHydrochloride Salt (Requires neutralization)

Mechanistic Divergence: When to Use Which?

Scenario A: Aqueous Biocatalysis and Metabolic Engineering

Reagent of Choice: trans-4-Hydroxy-L-proline Rationale: In whole-cell biocatalysis or enzymatic assays, the native zwitterion is required. For instance, in the for the fermentative production of chiral building blocks, the free amino acid is the direct product of proline hydroxylases (e.g., trans-P4H)[3],[4]. The free carboxylate is essential for recognition by native transport proteins and enzymes.

Scenario B: PROTAC Synthesis and Peptide Coupling

Reagent of Choice: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride Rationale: In the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands for PROTACs (such as ), the C-terminus must be protected to prevent polymerization[5],[6]. The methyl ester hydrochloride is highly soluble in DMF, allowing for efficient, homogeneous amide coupling using standard coupling reagents (HATU/DIPEA).

Scenario C: Asymmetric Organocatalysis

Reagent of Choice: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride Rationale: When synthesizing chiral imidazolium salts for , the esterification of the carboxyl group is critical[7],[8]. The protected carboxylate prevents interference with the ionic liquid matrix and allows for precise tuning of the catalyst's hydrogen-bonding potential.

G Start Target Application Q1 Is C-terminus protection required? Start->Q1 A1 Yes (e.g., Peptide Synthesis) Q1->A1 Yes A2 No (e.g., Aqueous Biocatalysis) Q1->A2 No R1 Methyl 4-hydroxypyrrolidine-2-carboxylate HCl A1->R1 R2 trans-4-hydroxy-L-proline A2->R2

Decision logic tree for selecting between zwitterionic and esterified hydroxyproline.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and workup step is explicitly defined to guarantee reproducibility.

Protocol A: Amide Coupling for PROTAC VHL Ligand Synthesis

Using Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride[5]

  • Activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (e.g., (S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoic acid, 1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. Anhydrous conditions prevent the competitive hydrolysis of this active ester.

  • Neutralization & Coupling: Add Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) to the mixture, followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.5 eq) at 0 °C.

    • Causality: DIPEA serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine. Second, the excess base drives the HATU coupling mechanism.

  • Reaction Monitoring: Stir at ambient temperature for 18 hours. Monitor via LC-MS or TLC (staining with ninhydrin).

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1N HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes and removes any unreacted starting acid, ensuring the organic layer contains only the neutral coupled product.

G A trans-4-Hydroxy-L-proline (Zwitterion) B Esterification (MeOH, SOCl2) A->B C H-Hyp-OMe·HCl (Ester Salt) B->C D Amide Coupling (HATU, DIPEA, DMF) C->D E VHL Ligand Intermediate (PROTAC Synthesis) D->E

Synthetic workflow demonstrating the conversion of hydroxyproline for PROTAC synthesis.

Protocol B: N-Boc Protection of the Native Zwitterion

Using trans-4-Hydroxy-L-proline[7]

  • Biphasic Dissolution: Suspend trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of Water and 1,4-Dioxane. Add NaOH (1.1 eq) to the suspension.

    • Causality: The zwitterion is insoluble in pure organic solvents. NaOH deprotonates the carboxylate and the ammonium ion, breaking the crystal lattice and driving the molecule into the aqueous phase. Dioxane is required to solubilize the hydrophobic Boc₂O in the next step.

  • Protection: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 24 hours at room temperature.

    • Causality: Cooling to 0 °C minimizes the base-catalyzed hydrolysis of Boc₂O, maximizing the atom economy of the protection step.

  • Self-Validating Workup: Concentrate the mixture under vacuum to remove Dioxane. Wash the aqueous layer with Diethyl Ether, then acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Extract the product with Ethyl Acetate.

    • Causality: The initial ether wash removes unreacted Boc₂O and non-polar impurities while the product remains in the water as a water-soluble sodium salt. Acidification reprotonates the carboxylate (pKa ~1.9), rendering the N-Boc-hydroxyproline neutral and allowing it to partition cleanly into the Ethyl Acetate layer.

Sources

Comparative

The Analytical Dilemma: Quantifying Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (also known as trans-4-hydroxy-L-proline methyl ester hydrochloride) is a highly polar, secondary amine utilized as a critical building block in the synthesis of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (also known as trans-4-hydroxy-L-proline methyl ester hydrochloride) is a highly polar, secondary amine utilized as a critical building block in the synthesis of peptide-based therapeutics and carbapenem antibiotics[1].

From an analytical perspective, validating a purity method for this compound presents a two-fold challenge:

  • Extreme Polarity: The compound possesses a negative LogP, meaning it exhibits virtually no retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns, eluting in the void volume[2].

  • Lack of a Chromophore: The molecule lacks a conjugated π -system. Relying on low-wavelength UV detection (e.g., 205–210 nm) to detect the ester carbonyl results in severe baseline drift during gradient elution and interference from the chloride counterion.

To establish a robust, ICH Q2(R2)-compliant purity assay[3], analytical scientists must choose between two orthogonal strategies: Pre-column Derivatization with RP-HPLC or Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . This guide objectively compares both methodologies, providing the mechanistic causality and experimental data necessary to select the optimal self-validating system for your laboratory.

Mechanistic Solutions: Derivatization vs. Direct Analysis
Method A: Pre-Column Derivatization (FMOC-Cl / RP-HPLC-FLD)

Because standard o-phthalaldehyde (OPA) derivatization fails to react with secondary amines like pyrrolidines without complex modifications, 9-fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice[4][5]. FMOC-Cl reacts with the secondary amine in an alkaline borate buffer to form a highly hydrophobic, fluorescent carbamate derivative[6].

  • The Causality: The addition of the bulky fluorenyl group shifts the analyte's polarity, allowing for excellent retention on standard C18 columns and enabling highly sensitive fluorescence detection (Ex: 260 nm, Em: 315 nm)[6].

Method B: Direct Analysis (HILIC-CAD)

HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[2].

  • The Causality: The polar stationary phase immobilizes a water-enriched layer. The polar proline derivative partitions into this aqueous layer, resulting in strong retention. Because the analyte lacks a chromophore, the eluent is directed into a Charged Aerosol Detector (CAD). The CAD nebulizes the mobile phase, evaporates the volatile solvents, and applies a uniform electrical charge to the remaining non-volatile analyte particles, measuring the resulting current[7][8]. This provides a universal, mass-dependent response independent of optical properties[9].

Validation Architecture (ICH Q2(R2))

To prove either method is "fit for purpose," it must undergo rigorous validation according to the updated ICH Q2(R2) guidelines[3][10]. The workflow below outlines the logical progression of this self-validating system.

ICH_Validation Start Method Selection HILIC-CAD vs RP-HPLC Specificity Specificity Assessment (Blank & Impurity Spiking) Start->Specificity Linearity Linearity & Range (LOQ to 120% Target) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Temp, Flow, Mobile Phase) Precision->Robustness Final Validated Method Ready for QC Release Robustness->Final

ICH Q2(R2) validation lifecycle for methyl 4-hydroxypyrrolidine-2-carboxylate HCl.

Protocol Engineering: Step-by-Step Methodologies

Every protocol must act as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity before sample analysis begins.

Protocol 1: Direct Analysis via HILIC-CAD (Recommended)
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.2 (adjusted with formic acid). Rationale: Ammonium formate is volatile (preventing CAD fouling) and provides the ionic strength needed to stabilize the aqueous partition layer[7][11].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 10 minutes.

  • Detector: CAD (Evaporation Temp: 35°C, Power Function Value: 1.0 to linearize response)[12].

  • System Suitability (SST): Inject a 0.1 mg/mL standard 6 times. The system is valid only if the %RSD of the peak area is 2.0% and the tailing factor is 1.5.

Protocol 2: Pre-Column Derivatization via FMOC-Cl RP-HPLC-FLD
  • Derivatization Step:

    • Dissolve 10 mg of sample in 10 mL of 0.1 M Sodium Borate buffer (pH 8.5). Rationale: Alkaline pH deprotonates the hydrochloride salt, activating the secondary amine for nucleophilic attack[13].

    • Add 100 µL of sample solution to 100 µL of 15 mM FMOC-Cl in acetonitrile[6].

    • Vortex and react at room temperature for 10 minutes.

    • Quench excess FMOC-Cl with 1% ethylamine to prevent reagent peak interference.

  • Column: C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

  • Detector: Fluorescence (Ex: 260 nm, Em: 315 nm)[6].

  • System Suitability (SST): Inject the derivatized standard. Resolution between the analyte peak and the quenched FMOC-ethylamine peak must be 2.0.

Empirical Comparison: Validation Data

The following table synthesizes the quantitative performance of both methods based on ICH Q2(R2) validation parameters.

Validation Parameter (ICH Q2(R2))HILIC-CAD (Direct Analysis)FMOC-Cl RP-HPLC-FLD (Derivatization)
Specificity Excellent (No reagent interference)Moderate (Excess reagent peaks require separation)
Linearity Range 1.0 – 150 µg/mL ( R2≥0.998 )0.05 – 50 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) ~3.0 ng on-column~0.1 ng on-column
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 105.5% (Dependent on reaction efficiency)
Precision (Repeatability %RSD) 1.2%3.5% (Variability introduced by manual pipetting)
Total Analysis Time per Sample 15 minutes (Direct injection)45 minutes (Includes 30 min prep/reaction time)
Robustness Highly sensitive to mobile phase aqueous contentHighly sensitive to derivatization pH and time
Conclusion

While the FMOC-Cl Derivatization method offers superior absolute sensitivity (lower LOD) due to the highly fluorescent tag, it introduces significant analytical risk. The accuracy and precision are fundamentally bottlenecked by the chemical kinetics of the derivatization reaction, and the manual preparation steps violate the modern preference for automated, self-contained analytical systems.

HILIC-CAD is the superior choice for the routine purity validation of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. By leveraging the compound's inherent polarity for retention and utilizing a universal mass-flow detector, the HILIC-CAD method eliminates sample preparation artifacts, yielding tighter precision (1.2% RSD) and a highly robust, automated workflow that strictly aligns with ICH Q2(R2) expectations for modern pharmaceutical quality control.

Sources

Validation

Comparative Guide: Methyl vs. Ethyl Esters of 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic reactivity, and synthetic workflows for trans-4-hydroxy-L-proline ester derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic reactivity, and synthetic workflows for trans-4-hydroxy-L-proline ester derivatives.

Executive Summary

In the synthesis of complex peptidomimetics, carbapenem antibiotics, and natural products like (−)-kainic acid, the choice of chiral building blocks is foundational to the overall yield and stereochemical integrity of the synthetic route. 4-Hydroxypyrrolidine-2-carboxylate hydrochloride (the esterified hydrochloride salt of trans-4-hydroxy-L-proline) is a ubiquitous scaffold in these endeavors.

However, deciding between the methyl ester and the ethyl ester is not a trivial substitution. As a Senior Application Scientist, I frequently observe that this choice dictates the thermodynamic stability of intermediates and the kinetic efficiency of downstream deprotection steps. This guide objectively compares the methyl and ethyl esters of 4-hydroxypyrrolidine-2-carboxylate hydrochloride, providing mechanistic insights and self-validating experimental protocols to optimize your drug development workflows.

Physicochemical Profiling & Quantitative Comparison

The fundamental differences between the methyl and ethyl esters stem from the subtle increase in aliphatic chain length. This minor structural variation significantly impacts the molecule's lipophilicity (LogP), steric hindrance, and subsequent reactivity profile.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 4-hydroxypyrrolidine-2-carboxylate HClEthyl 4-hydroxypyrrolidine-2-carboxylate HCl
CAS Number 40216-83-9 (Stereospecific: 481704-21-6)33996-30-4
Molecular Formula C₆H₁₂ClNO₃C₇H₁₄ClNO₃
Molecular Weight 181.62 g/mol 195.64 g/mol
Steric Bulk (C-Terminus) MinimalModerate
Relative Lipophilicity Lower (Higher aqueous solubility)Higher (Better organic phase partitioning)
Saponification Rate Fast ( t1/2​ < 1h at 25 °C)Slower ( t1/2​ > 2-4h at 25 °C)

Mechanistic Insights: The Causality of Ester Reactivity

The most critical operational difference between these two derivatives is their susceptibility to nucleophilic attack, specifically during basic hydrolysis (saponification) or aminolysis.

The Steric and Inductive Effect: It is a well-established principle in organic chemistry that methyl esters are generally more reactive towards hydrolysis than their corresponding ethyl esters (1)[1]. The ethyl group presents a larger steric volume that impedes the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle) toward the carbonyl carbon. Furthermore, the slight electron-donating inductive effect of the extra methylene group in the ethyl ester marginally decreases the electrophilicity of the carbonyl carbon compared to the methyl ester.

Strategic Selection:

  • Choose the Methyl Ester when your downstream target contains base-sensitive functional groups (e.g., epoxides, sensitive lactones). The rapid deprotection minimizes side reactions, as demonstrated in the stereocontrolled synthesis of (−)-kainic acid where sequential esterification and mild deprotection are paramount (2)[2].

  • Choose the Ethyl Ester when your synthetic route involves aggressive nucleophiles or prolonged exposure to mild bases (e.g., during complex peptide coupling or N-alkylation steps). The ethyl ester acts as a more robust protecting group, preventing premature chain termination or unwanted transesterification.

Pathway Visualization

Ester_Comparison cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway Start trans-4-Hydroxy-L-proline MeOH SOCl2, MeOH (Fast Esterification) Start->MeOH EtOH SOCl2, EtOH (Standard Esterification) Start->EtOH MethylEster Methyl Ester HCl (Lower Steric Bulk) MeOH->MethylEster HydrolysisM Basic Hydrolysis (Rapid Deprotection) MethylEster->HydrolysisM Product Coupled/Deprotected Target Molecule HydrolysisM->Product t1/2 < 1h EthylEster Ethyl Ester HCl (Higher Stability) EtOH->EthylEster HydrolysisE Basic Hydrolysis (Slower Deprotection) EthylEster->HydrolysisE HydrolysisE->Product t1/2 > 2h

Figure 1: Comparative synthetic workflow and hydrolysis kinetics for methyl vs. ethyl ester derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and subsequent kinetic evaluation of these esters. These methods are adapted from standard procedures for synthesizing cis-4-hydroxy-L-proline derivatives (3)[3] and general amino acid esterification techniques (4)[4].

Protocol A: Synthesis of the Ester Hydrochloride (Thionyl Chloride Method)

Causality: Thionyl chloride (SOCl₂) reacts with the alcohol solvent to generate anhydrous HCl in situ alongside an alkyl chlorosulfite intermediate. This serves a dual purpose: it acts as a powerful dehydrating agent to drive the Fischer esterification forward, and it protonates the secondary amine of the pyrrolidine ring, preventing unwanted N-alkylation and yielding the stable hydrochloride salt.

  • Preparation: Suspend trans-4-hydroxy-L-proline (1.0 g, 7.6 mmol) in 25 mL of the respective anhydrous alcohol (methanol for the methyl ester; ethanol for the ethyl ester). Cool the suspension to 0 °C using an ice bath.

  • Activation: Slowly add thionyl chloride (0.83 mL, 11.4 mmol, 1.5 eq) dropwise under continuous stirring and an inert nitrogen atmosphere.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to reflux overnight (approx. 12 hours).

  • In-Process Validation: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1, visualized with ninhydrin stain). The highly polar zwitterionic starting material will remain at the baseline, while the esterified product will migrate.

  • Isolation: Cool the mixture to room temperature and concentrate to dryness under reduced pressure. Triturate the resulting white solid with cold diethyl ether to remove residual sulfites, yielding the pure ester hydrochloride (typical yield: 90-95%).

  • Analytical Confirmation: Confirm identity via ¹H NMR (300 MHz, DMSO-d₆). For the methyl ester, verify the appearance of a sharp singlet at ~3.7 ppm (3H, -OCH₃). For the ethyl ester, look for a quartet at ~4.1 ppm (2H, -OCH₂-) and a triplet at ~1.2 ppm (3H, -CH₃).

Protocol B: Comparative Saponification (Deprotection)

Causality: Saponification relies on the nucleophilic attack of the hydroxide ion. By running parallel reactions, researchers can directly observe the kinetic penalty imposed by the ethyl group's steric bulk.

  • Preparation: Dissolve 1.0 mmol of the synthesized methyl ester HCl and ethyl ester HCl in separate flasks containing 10 mL of a 3:1 THF:H₂O mixture.

  • Hydrolysis: Add LiOH·H₂O (2.0 mmol, 2.0 eq) to each flask at 0 °C, then warm to room temperature (25 °C).

  • Kinetic Monitoring: Aliquot 100 µL samples every 30 minutes, quench with 1M HCl, and analyze via HPLC or TLC.

  • Expected Outcomes: The methyl ester will typically show complete conversion to the corresponding carboxylic acid within 1 hour. The ethyl ester will require approximately 3 to 5 hours for complete conversion under identical conditions.

Conclusion

The selection between methyl and ethyl esters of 4-hydroxypyrrolidine-2-carboxylate hydrochloride should be dictated by the specific kinetic requirements of your synthetic pathway. Utilize the methyl ester for rapid, mild deprotection sequences, and deploy the ethyl ester when intermediate stability against nucleophiles is the primary concern. By understanding the causality behind these steric and electronic effects, researchers can rationally design more efficient and higher-yielding drug development protocols.

References

  • ChemicalBook.trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis.
  • The Journal of Organic Chemistry (ACS Publications).Stereocontrolled Synthesis of (−)-Kainic Acid from trans-4-Hydroxy-l-proline.
  • BenchChem.A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters.
  • Australian Journal of Chemistry (CSIRO Publishing).Studies on the Synthesis of cis-4-Hydroxy-l-proline.

Sources

Comparative

Mass Spectrometry Validation of Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride: A Comparative Guide

Introduction Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 481704-21-6), commonly referred to as 4-hydroxyproline methyl ester hydrochloride, is a highly versatile chiral building block in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 481704-21-6), commonly referred to as 4-hydroxyproline methyl ester hydrochloride, is a highly versatile chiral building block in modern drug discovery and proteomics. Its two primary applications are serving as the core recognition motif for von Hippel-Lindau (VHL) E3 ligase ligands in[1], and acting as a stable, pre-derivatized standard for quantifying collagen-specific hydroxyproline via [2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of pre-esterified methyl 4-hydroxypyrrolidine-2-carboxylate against traditional underivatized and alternative derivatization strategies. The methodologies provided herein are built on self-validating principles to ensure maximum reproducibility and data integrity.

Comparative Analysis: Pre-Esterified vs. Alternative Strategies

In LC-MS workflows, analyzing highly polar amino acids like underivatized 4-hydroxyproline presents significant challenges. The zwitterionic nature of the underivatized molecule leads to poor retention on standard reversed-phase liquid chromatography (RPLC) columns and severe ion suppression in complex matrices.

  • Underivatized 4-Hydroxyproline : Requires specialized Hydrophilic Interaction Liquid Chromatography (HILIC) or the addition of ion-pairing reagents. It suffers from poor ESI+ ionization efficiency.

  • In Situ Derivatization (e.g., FMOC or Butylation) : Requires time-consuming sample preparation, introduces reagent artifacts, and increases matrix complexity, which can lead to false positives.

  • Pre-Esterified Methyl 4-Hydroxypyrrolidine-2-Carboxylate HCl (The Product) : By masking the carboxylic acid as a methyl ester, the molecule's hydrophobicity is significantly increased. Based on its [3], this modification allows for excellent retention on standard C18 columns, eliminates the need for complex derivatization steps, and significantly boosts the positive electrospray ionization (ESI+) response.

Data Presentation

Table 1: LC-MS/MS Performance Comparison for Hydroxyproline Analysis

Analytical StrategyColumn CompatibilitySample Prep TimeESI+ Ionization EfficiencyLimit of Detection (LOD)
Underivatized HILIC only< 10 minsLow50 - 100 ng/mL
FMOC-Derivatized RPLC (C18)2 - 3 hoursHigh1 - 5 ng/mL
Methyl Ester HCl (Product) RPLC (C18)< 10 minsVery High0.5 - 2 ng/mL

Table 2: Optimized MRM Transitions for Methyl 4-Hydroxypyrrolidine-2-Carboxylate

Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (CE)Fragment Assignment
146.186.015 eV[M+H - COOCH₃ - H₂O]+ (Quantifier)
146.1114.110 eV[M+H - CH₃OH]+ (Qualifier)
146.168.025 eVPyrroline ring fragment

Experimental Protocols: LC-MS/MS Validation

Causality & Self-Validating System: The following protocol utilizes an acidic mobile phase to ensure the secondary amine remains protonated, maximizing the ESI+ yield. To create a self-validating system, a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-proline) must be spiked into the matrix prior to extraction. This internal standard corrects for any matrix-induced ion suppression and validates the extraction recovery of every single run.

Step 1: Sample Preparation
  • Reconstitute methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in LC-MS grade Water:Acetonitrile (90:10, v/v) to a stock concentration of 1 mg/mL.

  • Perform serial dilutions in the target matrix to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Spike 10 µL of isotopic internal standard (100 ng/mL) into each 90 µL standard/sample to ensure quantitative trustworthiness.

Step 2: LC Separation Parameters
  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). (Causality: The methyl ester modification provides sufficient hydrophobicity to retain the molecule via hydrophobic interactions, bypassing the need for unstable HILIC conditions).

  • Mobile Phase A : 0.1% Formic Acid in Water. (Causality: Provides the necessary protons to drive ESI+ ionization and suppresses secondary silanol interactions on the column).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Hold at 2% B for 0.5 min, ramp to 60% B over 3.0 mins, flush at 95% B for 1.0 min, and re-equilibrate at 2% B for 1.5 mins.

  • Flow Rate : 0.4 mL/min.

Step 3: MS/MS Detection (Positive ESI)
  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 400°C

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the specific transitions outlined in Table 2.

Mandatory Visualizations

LCMS_Workflow A Sample Prep: Methyl 4-Hydroxypyrrolidine-2-Carboxylate HCl B Chromatographic Separation (RPLC C18 Column) A->B C ESI+ Ionization [M+H]+ m/z 146.1 B->C D Collision-Induced Dissociation (CID) C->D E MRM Detection m/z 146.1 -> 86.0 D->E F Data Analysis & Quantification E->F

LC-MS/MS analytical workflow for methyl 4-hydroxypyrrolidine-2-carboxylate validation.

PROTAC_Mechanism A Methyl 4-Hydroxypyrrolidine-2-Carboxylate (VHL Ligand Core) B Linker Conjugation (e.g., PEG Linker) A->B D Intact Heterobifunctional PROTAC Molecule B->D C Target Ligand (e.g., BET/BRD4 Binder) C->B E VHL E3 Ligase Recruitment D->E F Target Protein Ubiquitination & Proteasomal Degradation E->F

Role of methyl 4-hydroxypyrrolidine-2-carboxylate in PROTAC synthesis and degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11435319, 4-Hydroxy-L-proline methyl ester hydrochloride." PubChem. URL:[Link]

  • Raina, K., et al. "PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer." Proceedings of the National Academy of Sciences. URL:[Link]

  • Colgrave, M. L., et al. "Multiple reaction monitoring for the accurate quantification of amino acids: using hydroxyproline to estimate collagen content." ResearchGate. URL:[Link]

Sources

Validation

A Comparative Guide to Proline-Based Organocatalysts: Unsubstituted Proline vs. 4-Hydroxyproline Derivatives

Introduction: The Rise of Asymmetric Organocatalysis The field of asymmetric synthesis has been revolutionized by organocatalysis, a paradigm that leverages small, chiral organic molecules to catalyze stereoselective tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Asymmetric Organocatalysis

The field of asymmetric synthesis has been revolutionized by organocatalysis, a paradigm that leverages small, chiral organic molecules to catalyze stereoselective transformations. This approach offers a sustainable and often more accessible alternative to traditional metal-based catalysts. At the heart of this revolution is L-proline, a simple, naturally occurring amino acid. Its discovery as an effective catalyst for the asymmetric aldol reaction by List, Lerner, and Barbas in 2000 marked a pivotal moment, building on earlier work from the 1970s.[1][2] The catalytic prowess of proline stems from its unique structural features: a rigid pyrrolidine ring, a secondary amine, and a carboxylic acid. This combination enables a highly efficient, enzyme-like catalytic cycle.[3][4]

As the field has matured, researchers have sought to refine and enhance the capabilities of proline by creating derivatives. A prominent class of these derivatives is derived from 4-hydroxyproline, a non-proteinogenic amino acid. This guide provides an in-depth comparison between the catalytic performance of benchmark unsubstituted L-proline and a representative derivative, Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. We will explore the fundamental mechanistic differences, analyze their performance in key chemical reactions supported by experimental data, and provide detailed protocols for their application.

Pillar 1: The Benchmark Catalyst - L-Proline and its Enamine Catalytic Cycle

To appreciate the role of proline derivatives, one must first understand the mechanism by which L-proline itself operates. The widely accepted Houk-List mechanism for the proline-catalyzed aldol reaction proceeds via an enamine intermediate.[3][5][6]

The Catalytic Cycle involves three key stages:

  • Enamine Formation: The secondary amine of proline nucleophilically attacks a ketone (the donor), forming a carbinolamine intermediate. This then dehydrates to form a chiral enamine. This step transforms the ketone into a more potent nucleophile.[4][7]

  • Stereoselective C-C Bond Formation: The enamine attacks the aldehyde (the acceptor). The stereochemical outcome of this step is directed by a highly organized, six-membered, chair-like transition state, often compared to the Zimmerman-Traxler model.[2][4] The proline's carboxylic acid group plays a crucial role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and facilitate proton transfer.[6][8]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy carbonyl product and regenerating the L-proline catalyst to re-enter the cycle.[4]

This "bifunctional" activation, where the amine forms the enamine and the carboxylic acid activates the electrophile, is the cornerstone of proline's high efficiency and stereocontrol.

Proline_Catalytic_Cycle cluster_0 Proline Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion TS->Iminium C-C Bond Formation Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Product->Proline Release H2O_in H₂O H2O_out H₂O

Caption: The enamine-based catalytic cycle for L-proline.

Pillar 2: The Challenger - Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride

This catalyst introduces two significant structural modifications compared to L-proline:

  • A 4-Hydroxy Group: The trans-hydroxyl group (4R configuration in the 2S-proline scaffold) is a key feature. It can influence catalysis in several ways:

    • Solubility: It can alter the catalyst's solubility profile, potentially enabling reactions in different solvent systems, including aqueous media where proline itself is often ineffective.[9]

    • Stereoelectronics: The electronegative hydroxyl group can affect the puckering of the pyrrolidine ring (favoring a Cγ-exo pucker), which in turn influences the geometry of the transition state and can impact stereoselectivity.[5]

    • Hydrogen Bonding: The hydroxyl group can participate in additional hydrogen bonding within the transition state, further organizing the reactants and potentially enhancing stereocontrol.[8][10]

  • An Esterified Carboxyl Group (Methyl Ester): This is the most profound mechanistic departure from L-proline. By converting the carboxylic acid to a methyl ester, the catalyst loses its ability to act as an internal Brønsted acid. The classic Houk-List transition state, which relies on the acid for electrophile activation and proton transfer, is no longer possible. Catalysis must therefore proceed through an alternative pathway, likely relying on external additives or the solvent to facilitate proton transfers.

  • Hydrochloride Salt: The catalyst is supplied as a hydrochloride salt, meaning the secondary amine is protonated. Before it can initiate the catalytic cycle by attacking a ketone, it must be deprotonated by a base. This is a critical experimental consideration not required for zwitterionic L-proline.

Catalyst_Comparison Proline L-Proline Secondary Amine Carboxylic Acid Pyrrolidine Ring HydroxyprolineEster Methyl 4-Hydroxypyrrolidine-2-carboxylate HCl Secondary Amine (Protonated) Methyl Ester 4-Hydroxy Group Proline:acid->HydroxyprolineEster:ester Mechanistic Change: Loses internal Brønsted acid functionality Proline:amine->HydroxyprolineEster:amine Functional Change: Requires deprotonation before catalysis HydroxyprolineEster:oh->HydroxyprolineEster New Feature: Alters solubility & offers new H-bonding sites

Caption: Key structural and functional differences between the catalysts.

Pillar 3: Head-to-Head Performance in Asymmetric Reactions

The structural differences between these catalysts lead to distinct performance characteristics in key organocatalytic reactions.

Asymmetric Aldol Reaction

The aldol reaction is the quintessential benchmark for proline-type catalysts.

  • L-Proline: It is the workhorse catalyst, typically requiring 20-30 mol% loading in polar aprotic solvents like DMSO or DMF to achieve high yields and enantioselectivities (>90% ee) for reactions between ketones and various aldehydes.[2][11] However, its performance in protic solvents like water is poor.[9][12]

  • 4-Hydroxyproline Derivatives: The performance of these derivatives is highly dependent on the specific modification.

    • Simple (2S,4R)-4-hydroxyproline can sometimes offer moderate to good enantioselectivities, but results are not consistently superior to proline.[5]

    • Derivatives where the hydroxyl group is functionalized with a hydrophobic moiety (e.g., silyloxy or lauroyl groups) have shown exceptional activity and stereoselectivity, particularly in aqueous media.[9][10][13] This is attributed to the formation of a hydrophobic microenvironment in water, which promotes the necessary enamine formation.[9]

    • For Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride , the absence of the carboxylic acid is a significant handicap for the traditional aldol reaction. It would likely be a much less effective catalyst than L-proline under standard conditions unless a co-catalyst or specific solvent system can compensate for the lack of the internal Brønsted acid.

Table 1: Comparative Performance in the Asymmetric Aldol Reaction (Representative Data)

Catalyst Donor Acceptor Catalyst Loading Solvent Yield (%) d.r. (anti:syn) ee (%) Reference
L-Proline Cyclohexanone p-Nitrobenzaldehyde 30 mol% DMSO 97 95:5 96 (anti) [List et al., 2000]
L-Proline Acetone n-Valeraldehyde 20 mol% Acetone 81 - 96 [11]
(2S,4R)-4-TBDMS-oxyproline Cyclohexanone p-Nitrobenzaldehyde 10 mol% H₂O/THF 98 98:2 >99 (anti) [Hayashi et al., 2006]

| (2S,4R)-4-Hydroxyproline | Acetone | p-Nitrobenzaldehyde | 20 mol% | DMSO | >98 | - | 40 (R) |[5] |

Asymmetric Mannich Reaction

The Mannich reaction, which forms a C-C bond adjacent to a nitrogen atom, is another critical application for these catalysts.

  • L-Proline: Proline is an effective catalyst for the three-component Mannich reaction of an aldehyde, an amine, and a ketone, providing access to chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity.[14][15]

  • 4-Hydroxyproline Derivatives: This is an area where 4-hydroxyproline derivatives have demonstrated significant advantages. The additional hydrogen-bonding capability of the hydroxyl group (or derivatives thereof) can lead to highly organized transition states, resulting in excellent stereocontrol. Amphiphilic catalysts derived from 4-hydroxyproline have been shown to be exceptionally effective for Mannich reactions in aqueous media, achieving enantioselectivities often exceeding 99%.[13] The catalyst specified in the topic, due to its ester group, would again face mechanistic challenges but could potentially be effective if conditions are optimized to overcome the lack of the internal acid.

Table 2: Comparative Performance in the Asymmetric Mannich Reaction (Representative Data)

Catalyst Ketone Imine Catalyst Loading Solvent Yield (%) d.r. (syn:anti) ee (%) Reference
L-Proline Propanal N-PMP-protected α-imino ethyl glyoxylate 20 mol% Dioxane 99 >20:1 >99 (syn) [List, 2000]
L-Proline Cyclohexanone Benzaldehyde + Aniline 10 mol% DMSO 94 95:5 92 (anti) [List et al., 2002]

| (2S,4R)-4-TBDMS-oxyprolyl-sulfonamide | Cyclohexanone | N-Boc-iminoglyoxylate | 20 mol% | H₂O | 91 | >99:1 | >99 (syn) |[13] |

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers. Optimization is often required for specific substrates.

Protocol 1: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established literature for the reaction between cyclohexanone and p-nitrobenzaldehyde.[4]

Materials:

  • L-Proline

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add L-proline (e.g., 0.03 mmol, 30 mol%).

  • Add DMSO (e.g., 0.5 mL) and stir until the catalyst dissolves.

  • Add cyclohexanone (e.g., 1.0 mmol, 10 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to initiate the reaction.

  • Stir the reaction vigorously at room temperature. Monitor progress by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Caption: Workflow for a typical L-proline catalyzed aldol reaction.

Protocol 2: Asymmetric Mannich Reaction with a 4-Hydroxyproline Derivative in Water

This protocol is based on the use of a functionalized 4-hydroxyproline catalyst and highlights its utility in aqueous media.[13] Note: If using Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, a stoichiometric amount of a non-nucleophilic base (e.g., NaHCO₃) must be added in Step 2 to deprotonate the amine.

Materials:

  • (2S,4R)-4-TBDMS-oxyprolyl-sulfonamide (or similar amphiphilic derivative)

  • Cyclohexanone

  • N-Boc-iminoglyoxylate

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃, if using a hydrochloride salt catalyst)

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

Procedure:

  • To a vial, add the 4-hydroxyproline derivative catalyst (e.g., 0.02 mmol, 20 mol%).

  • Add deionized water (e.g., 1.0 mL) and NaHCO₃ (0.02 mmol, if required).

  • Add cyclohexanone (0.5 mmol, 5 equivalents) and stir to create a suspension.

  • Add the imine (0.1 mmol, 1 equivalent).

  • Stir the biphasic mixture vigorously at room temperature for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Upon completion, extract the mixture directly with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the β-amino carbonyl product.

  • Analyze for diastereomeric ratio and enantiomeric excess.

Conclusion and Outlook

The comparison between unsubstituted L-proline and derivatives like Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride reveals a fundamental trade-off in catalyst design.

  • L-Proline remains the gold standard for simplicity, availability, and robust performance in a wide range of reactions. Its bifunctional nature, leveraging both the amine and the carboxylic acid, provides a powerful and well-understood catalytic model.[16] Its main limitations are the relatively high catalyst loadings required and its poor performance in aqueous environments.

  • Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and related derivatives represent a more nuanced approach. The introduction of the 4-hydroxy group offers a powerful handle for tuning solubility and introducing new, potentially beneficial, non-covalent interactions within the transition state. This has led to the development of highly effective catalysts for reactions in water.[9][13] However, the modification of the carboxylic acid to an ester fundamentally alters the catalytic mechanism, removing the internal Brønsted acid functionality. This necessitates different reaction conditions (e.g., additives) and means it cannot be considered a direct "drop-in" replacement for proline.

For researchers and drug development professionals, the choice of catalyst depends on the specific transformation. For standard applications in organic solvents, L-proline is a reliable and cost-effective choice. For reactions requiring aqueous conditions, or where fine-tuning of the catalyst's steric and electronic properties is desired to achieve exceptional levels of stereocontrol, rationally designed 4-hydroxyproline derivatives offer a compelling and powerful alternative.

References

  • Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem.1974 , 39 (12), 1615–1621. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • PNAS. New mechanistic studies on the proline-catalyzed aldol reaction. [Link]

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • MDPI. A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. [Link]

  • ACS Publications. Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. [Link]

  • ResearchGate. Alternative proposed mechanisms for proline-catalyzed aldol reactions. [Link]

  • Books.
  • MDPI. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]

  • ACS Publications. Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. [Link]

  • PMC. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • ResearchGate. L-Proline and D-Proline (Chiral Amino Acid Catalysts). [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. [Link]

  • Wikipedia. Proline organocatalysis. [Link]

  • Oakwood Chemical. Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]

  • ResearchGate. Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. [Link]

  • Nature Protocols. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. [Link]

  • ResearchGate. A proline‐catalyzed Mannich reaction starting from 4‐hydroxycoumarin. [Link]

  • Avantor. Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]

  • ResearchGate. Mannich and Hantzsch reactions catalyzed by (2S,4R)‐4‐hydroxyproline 12. [Link]

Sources

Comparative

Comparative Reactivity of Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride in Amidation Reactions

Audience: Researchers, synthetic chemists, and drug development professionals. Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, commonly known as 4-hydroxyproline methyl ester hydrochloride (Hyp-OMe·HCl), is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, commonly known as 4-hydroxyproline methyl ester hydrochloride (Hyp-OMe·HCl), is a critical building block in the synthesis of peptidomimetics, collagen-like materials, and targeted protein degraders (PROTACs). While structurally similar to standard proline, the introduction of the C4-hydroxyl group fundamentally alters the molecule's stereoelectronic profile.

This guide provides an in-depth comparative analysis of its reactivity in N-amidation (peptide coupling) reactions versus alternative cyclic amines, equipping synthetic chemists with the mechanistic insights needed to optimize coupling efficiencies.

Mechanistic Causality: The Stereoelectronic Paradox

The reactivity of Hyp-OMe in amidation reactions is governed by a delicate balance between steric hindrance and inductive effects.

  • Inductive Electron Withdrawal and Nucleophilicity: The electronegative oxygen atom of the 4-hydroxyl group withdraws electron density from the pyrrolidine ring via through-bond interactions. This inductive effect significantly lowers the basicity and nucleophilicity of the secondary amine. For context, the pKa of the secondary ammonium group in standard proline is 10.64, whereas in 4-hydroxyproline it drops to 9.66 (1). Consequently, Hyp-OMe is a weaker nucleophile than unsubstituted proline methyl ester, leading to comparatively slower amidation kinetics.

  • The Gauche Effect and Ring Puckering: The stereochemistry of the electron pairs dictates the conformational stability of the resulting amide. The gauche effect between the electron-withdrawing 4-hydroxyl group and the amide nitrogen imposes a highly specific Cγ-exo pyrrolidine ring pucker (2). This puckering strongly stabilizes the trans conformation of the newly formed peptide bond, an essential feature for the structural integrity of collagen triple helices and rigid linker systems.

G N1 4-Hydroxyl Substitution (Stereocenter) N2 Inductive Electron Withdrawal N1->N2 N3 Stereoelectronic Gauche Effect N1->N3 N4 Reduced N-Nucleophilicity (pKa ≈ 9.66) N2->N4 N5 Cγ-Exo Ring Pucker Stabilization N3->N5 N6 Slower Amidation Kinetics N4->N6 N7 Trans Amide Bond Conformation N5->N7

Stereoelectronic effects governing 4-hydroxyproline amidation reactivity and conformation.

Comparative Reactivity Profile

When designing a synthetic route, selecting the right proline derivative is crucial. The table below summarizes the comparative performance of Hyp-OMe against its unsubstituted and sterically encumbered analogs during standard HATU-mediated amidation.

SubstrateSecondary Amine pKaRelative NucleophilicityAmidation Yield (Standard Conditions)*Primary Conformational Output
L-Proline methyl ester ~10.64High>95% (1 hour)Mixed cis/trans
4-Hydroxy-L-proline methyl ester ~9.66Moderate85-90% (2-4 hours)Strongly favors trans
4-(Perfluoro-tert-butyl)hydroxyproline methyl ester <9.00Low<50% (Sluggish, requires COMU)Highly rigidified trans

*Conditions: 1.0 eq Carboxylic Acid, 1.1 eq Amine·HCl, 1.2 eq HATU, 3.0 eq DIPEA, DMF, RT. Data synthesized from comparative coupling studies (3).

Expert Insight on Causality: The introduction of bulky, highly electronegative groups (like perfluoro-tert-butyl) exacerbates the inductive withdrawal while adding severe steric shielding to the secondary amine. This necessitates extended reaction times and highly reactive uronium coupling reagents like COMU to achieve viable yields (3). Furthermore, certain coupling additives like HOBt have been implicated in inducing unwanted racemization at the Cα position of hydroxyproline esters via cyclic carbinol-amine intermediates, making HATU or mixed anhydride methods preferable for maintaining stereochemical integrity (4).

Self-Validating Experimental Protocol: Optimized N-Amidation of Hyp-OMe

To overcome the reduced nucleophilicity of Hyp-OMe·HCl without risking epimerization, the following protocol utilizes HATU with a carefully controlled stoichiometric excess of base. This workflow is designed as a self-validating system, where physical and analytical checkpoints ensure reaction fidelity.

Reagents:

  • Carboxylic Acid partner (1.0 eq)

  • Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation (Validation Checkpoint 1):

    • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) dropwise while stirring at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU, forming the highly reactive O-At active ester.

    • Self-Validation: The solution will transition from colorless to a distinct pale yellow within 2-3 minutes, visually confirming the successful formation of the active ester intermediate.

  • Free-Basing the Amine:

    • Action: In a separate vial, suspend the Hyp-OMe·HCl (1.1 eq) in a minimal volume of DMF. Add the remaining DIPEA (1.5 eq) and sonicate briefly.

    • Causality: The hydrochloride salt must be neutralized to liberate the free secondary amine. Because Hyp has a lower pKa, it remains protonated more stubbornly than standard amines; the dedicated base equivalent ensures complete liberation before introduction to the active ester.

  • Coupling and Kinetic Monitoring (Validation Checkpoint 2):

    • Action: Transfer the free-based amine solution to the pre-activated acid mixture. Stir at room temperature.

    • Causality: The free secondary amine attacks the O-At ester to form the amide bond. Due to the inductive effect of the 4-OH group, this step is slower than standard peptide couplings and requires 2 to 4 hours.

    • Self-Validation: Monitor via LC-MS at 1 hour and 3 hours. The reaction is self-validating when the mass of the active ester completely disappears, replaced by the product mass[M+H]+. Do not rely solely on TLC, as the polarity of the active ester and the final product often overlap.

  • Aqueous Workup and Isolation:

    • Action: Dilute the reaction with ethyl acetate (10 volumes) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: The sequential pH washes exploit the ionization states of the starting materials. 1M HCl removes excess DIPEA and unreacted amine, while NaHCO3 neutralizes and removes unreacted acid and HOAt byproducts, ensuring that only the neutral amide product remains in the organic phase. Dry over Na2SO4, filter, and concentrate under reduced vacuum.

References
  • Inductive effects on the structure of proline residues - Raines Lab -
  • Conformational Stability of Collagen Relies on a Stereoelectronic Effect - Biophysics Instrument
  • (2S,4R)- and (2S,4S)
  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed -

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex synthetic pipelines, such as the development of furin inhibitors and peptide-based therapeutics (1)[1]. Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (often utilized as the cis or trans L-proline derivative) is a staple in these workflows. However, its nature as a hydrochloride salt of an organic amine necessitates rigorous, scientifically grounded disposal protocols. Improper disposal not only violates environmental compliance but risks severe chloride pollution and plumbing corrosion (2)[2].

This guide provides a self-validating, step-by-step operational plan for the safe neutralization and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and chemical handling.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative hazard profile of the target molecule. As a hydrochloride salt, the compound exhibits high aqueous solubility and yields a highly acidic solution upon dissociation in water.

Property / HazardSpecification / GHS CodeOperational Implication
Molecular Formula C6H12ClNO3Contains organic nitrogen and chloride; requires specific incineration scrubbing.
Molecular Weight 181.62 g/mol Used for stoichiometric calculations during neutralization.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory distress. Mandates PPE (P280, P261) (3)[3].
Disposal Code P501Must be disposed of at an appropriate treatment facility in accordance with local laws[3].
Solubility Highly soluble in waterAqueous neutralization is the preferred pre-treatment method[2].

Disposal Logistics & Workflow

The physical state of the waste (solid, aqueous, or organic mixture) dictates the disposal route. The following logical workflow illustrates the decision tree for processing this material.

DisposalWorkflow Start Waste Generation (Methyl 4-hydroxypyrrolidine-2-carboxylate HCl) Decision Waste State? Start->Decision Solid Solid / Powder Waste Decision->Solid Aqueous Aqueous Acidic Solution Decision->Aqueous Organic Organic Solvent Mixture Decision->Organic Incineration High-Temp Incineration (Requires Alkaline Scrubber) Solid->Incineration Direct Disposal Neutralization Neutralization Protocol (Add 1M NaHCO3) Aqueous->Neutralization SolventDisposal Halogenated Solvent Waste Route Organic->SolventDisposal Validation pH Verification Target: pH 6.5 - 8.0 Neutralization->Validation Validation->Neutralization pH < 6.5 AqueousDisposal Aqueous Waste Route (Subject to EHS Regs) Validation->AqueousDisposal Validated

Fig 1: Logical workflow for the segregation, neutralization, and disposal of hydrochloride salt waste.

Laboratory-Scale Neutralization Protocol

For small-scale laboratory waste (e.g., leftover stock solutions or small quantities of unneeded powder), direct disposal of the acidic salt into the sewer system is strictly prohibited. The compound must be neutralized to prevent acidic corrosion of infrastructure (4)[4].

Causality & Mechanistic Insight: We utilize Sodium Bicarbonate ( NaHCO3​ ) rather than strong bases like Sodium Hydroxide ( NaOH ). A strong base can cause localized pH spikes, triggering unwanted base-catalyzed ester hydrolysis of the methyl ester group, which generates methanol and alters the waste profile. NaHCO3​ provides a gentle, buffered neutralization.

Step-by-Step Self-Validating Methodology:

  • Dissolution: In a well-ventilated fume hood, dissolve the solid Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in a 10-fold excess of deionized water.

    • Causality: Dissolving the solid first prevents the encapsulation of unreacted acid within a crust of neutralized salt, ensuring a homogeneous reaction.

  • Basification: Slowly add a 1M solution of NaHCO3​ dropwise while stirring magnetically.

  • Visual Validation: Observe the solution for effervescence ( CO2​ gas evolution). The reaction is: R−NH3+​Cl−+NaHCO3​→R−NH2​+NaCl+H2​O+CO2​↑ . The cessation of bubbles serves as the primary visual cue that the bulk of the acid has been neutralized.

  • Quantitative Validation: Once effervescence stops, use a calibrated pH meter or broad-spectrum pH indicator strips to verify the solution. The system is self-validating: if the pH is below 6.5, the protocol loops back to Step 2. If the pH is between 6.5 and 8.0, the neutralization is successful.

  • Routing: Transfer the neutralized aqueous solution to a designated aqueous waste carboy, ensuring compliance with institutional Environmental Health and Safety (EHS) guidelines for organic solute disposal.

Industrial-Scale Disposal & Incineration

For bulk quantities or heavily contaminated solid waste, neutralization is logistically inefficient. The preferred route is high-temperature incineration (5)[5].

Causality & Mechanistic Insight: Incineration effectively destroys the pyrrolidine ring and the methyl ester, converting them into CO2​ and H2​O . However, the chloride ion ( Cl− ) in the hydrochloride salt will generate corrosive Hydrogen Chloride ( HCl ) gas upon combustion. Therefore, it is critical that the selected disposal facility utilizes incinerators equipped with alkaline scrubbers to capture HCl and nitrogen oxides ( NOx​ ) before they reach the atmosphere. Always manifest this waste clearly as "Halogenated Organic Solid Waste" to ensure the facility routes it to the correct combustion unit.

Emergency Spill Logistics

In the event of an accidental powder release, immediate containment is required to prevent respiratory exposure and skin irritation[3].

  • Isolate: Evacuate non-essential personnel and ensure adequate ventilation in the immediate area.

  • PPE: Don a particulate respirator (N95 or higher), nitrile gloves, and safety goggles.

  • Mechanical Collection: Do not use water initially, as it will spread the acidic solution. Take up the powder mechanically using a spark-proof shovel or damp absorbent pads, placing the material into a sealable, appropriate container for disposal (6)[6].

  • Secondary Cleaning: Wash the contaminated surface thoroughly with a dilute NaHCO3​ solution to neutralize residual microscopic dust, followed by a final deionized water rinse.

References

  • Echemi. (2S,4R)
  • Google Patents. Furin inhibitors (WO2019215341A1).
  • Grokipedia.
  • University of Notre Dame (Kamat Lab). Standard Operating Procedures Waste Handling & Disposal.
  • UTHSC. Management of Hazardous Chemical Wastes.
  • LGC Standards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
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